molecular formula C15H28O3 B15494620 10-Epiteuclatriol

10-Epiteuclatriol

Cat. No.: B15494620
M. Wt: 256.38 g/mol
InChI Key: CXQOZINRAFPQEX-ZYIYBEKCSA-N
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Description

(1S,3aalpha,8abeta)-Decahydro-7beta-isopropyl-1,4-dimethylazulene-1beta,4beta,8beta-triol has been reported in Sinacalia tangutica, Teucrium leucocladum, and Pluchea dioscoridis with data available.

Properties

Molecular Formula

C15H28O3

Molecular Weight

256.38 g/mol

IUPAC Name

(1S,3aR,4S,7S,8R,8aR)-1,4-dimethyl-7-propan-2-yl-2,3,3a,5,6,7,8,8a-octahydroazulene-1,4,8-triol

InChI

InChI=1S/C15H28O3/c1-9(2)10-5-7-14(3,17)11-6-8-15(4,18)12(11)13(10)16/h9-13,16-18H,5-8H2,1-4H3/t10-,11+,12+,13+,14-,15-/m0/s1

InChI Key

CXQOZINRAFPQEX-ZYIYBEKCSA-N

Isomeric SMILES

CC(C)[C@@H]1CC[C@]([C@@H]2CC[C@]([C@H]2[C@@H]1O)(C)O)(C)O

Canonical SMILES

CC(C)C1CCC(C2CCC(C2C1O)(C)O)(C)O

Origin of Product

United States

Foundational & Exploratory

10-Epiteuclatriol: A Technical Guide to its Natural Sources, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 10-epiteuclatriol, a neo-clerodane diterpenoid, with a focus on its natural origins, detailed isolation protocols, and known biological activities. While direct information on this compound is scarce, this document extrapolates from the closely related compound teuclatriol and the broader class of neo-clerodane diterpenoids to offer a thorough scientific resource.

Natural Sources of Teuclatriol and Related Neo-clerodane Diterpenoids

The primary known source of the closely related compound, teuclatriol, is Salvia mirzayanii, a plant endemic to the south of Iran.[1] This plant has a history of use in traditional Iranian medicine for treating infections and inflammatory conditions.[1]

More broadly, the neo-clerodane diterpenoid structural class, to which this compound belongs, is abundantly found in the genus Teucrium of the Lamiaceae family.[2][3][4] Species of Teucrium are considered a rich source of these compounds, making them a key chemotaxonomic marker for the genus. Other plant genera known to produce neo-clerodane diterpenoids include Scutellaria, Ajuga, and Conyza.

Table 1: Natural Sources of Neo-clerodane Diterpenoids

GenusSpeciesIsolated Compounds (Examples)Reference
SalviaS. mirzayaniiTeuclatriol
TeucriumT. fruticans7β-hydroxyfruticolone, 11-hydroxyfruticolone, deacetylfruticolone
T. luteum3β-hydroxyteucroxylepin, teuluteumin A, teuluteumin B
T. chamaedrysTeucrin A, dihydroteugin, teuflin, teuflidin, teucvidin
T. creticumTeucrin H3, teucjaponin B, teucretol, diacetylteumassilin
ScutellariaS. barbataScutebatas P-R, scutebata E, scutebarbatine B
AjugaA. nipponensisAjuganipponin A and B, ajugamarins, ajugacumbin A
ConyzaC. pyrrhopappaTwo novel neo-clerodane diterpenoids

Experimental Protocols for Isolation and Purification

The isolation of this compound and related neo-clerodane diterpenoids generally involves a multi-step process of extraction and chromatographic separation. The following protocols are synthesized from established methodologies for isolating these compounds.

General Extraction Procedure
  • Plant Material Preparation: The aerial parts of the source plant (e.g., Salvia mirzayanii or a Teucrium species) are collected, dried, and ground into a fine powder.

  • Solvent Extraction: The powdered plant material is exhaustively extracted with a polar solvent, typically methanol, at room temperature. This process is often repeated multiple times to ensure complete extraction of the target compounds.

  • Solvent Removal: The resulting methanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

A combination of chromatographic techniques is employed to isolate the desired neo-clerodane diterpenoids from the crude extract.

2.2.1. Solid-Phase Extraction (SPE)

For initial fractionation and purification, solid-phase extraction can be utilized. For example, styrene divinylbenzene and strata-X sorbents have been successfully used for the semi-preparative isolation of teucrin A and teuflin, respectively.

2.2.2. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for the semi-preparative fractionation of neo-clerodane diterpenes.

  • Column: A Synergi Max-RP column or equivalent is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol is typically employed.

  • Detection: UV detection at 220 nm is suitable for monitoring the elution of these compounds.

2.2.3. Advanced Techniques: LC-MS-SPE-NMR

For rapid isolation and structural characterization from small amounts of plant material, an integrated LC-MS-SPE-NMR system is highly effective. This technique is particularly useful for identifying novel neo-clerodane diterpenoids.

Structure Elucidation

The chemical structures of the isolated compounds are elucidated using a combination of spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, ROESY) NMR experiments are crucial for determining the connectivity and stereochemistry of the molecule.

  • Mass Spectrometry (MS): Provides information on the molecular weight and elemental composition of the compound.

Biological Activity and Signaling Pathways

The closely related compound, teuclatriol, has demonstrated significant anti-inflammatory properties. Its mechanism of action involves the inhibition of the NF-κB (nuclear factor-κB) signaling pathway.

Inhibition of NF-κB Activation

Teuclatriol has been shown to decrease the LPS-induced DNA binding activity of NF-κB in human monocytic THP-1 cells at non-toxic doses. This inhibition of NF-κB, a key transcription factor in inflammatory processes, underlies the anti-inflammatory effects of the compound.

Reduction of Inflammatory Mediators

The inhibitory effect of teuclatriol on NF-κB signaling leads to a dose-dependent reduction in the production of the pro-inflammatory cytokine TNF-α. Furthermore, it decreases the mRNA levels of monocyte chemoattractant protein (MCP)-1 and toll-like receptor (TLR)2 in TNF-α-activated human umbilical vein endothelial cells (HUVEC).

Teuclatriol_NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Teuclatriol Teuclatriol Teuclatriol->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Inflammatory_Genes Inflammatory Genes (TNF-α, MCP-1, TLR2) DNA->Inflammatory_Genes Transcription

Figure 1: Simplified signaling pathway of Teuclatriol's inhibition of NF-κB activation.

Summary and Future Directions

While this compound itself remains an understudied compound, the available information on the closely related teuclatriol and the broader class of neo-clerodane diterpenoids provides a strong foundation for future research. The genus Salvia and, more extensively, Teucrium represent promising natural sources for the discovery of novel neo-clerodane diterpenoids. The established isolation and purification protocols can be adapted for the targeted isolation of this compound. Furthermore, the demonstrated anti-inflammatory activity of teuclatriol through the inhibition of the NF-κB pathway suggests that this compound may possess similar and potentially potent biological activities, warranting further investigation for its therapeutic potential.

experimental_workflow Plant_Material Plant Material (e.g., Salvia mirzayanii) Extraction Methanol Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation (SPE, HPLC) Crude_Extract->Fractionation Pure_Compound Pure this compound Fractionation->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Biological_Assay Biological Activity Assays (e.g., Anti-inflammatory) Pure_Compound->Biological_Assay Final_Structure Confirmed Structure Structure_Elucidation->Final_Structure Activity_Data Activity Data Biological_Assay->Activity_Data

Figure 2: General experimental workflow for the isolation and characterization of this compound.

References

The Structural Elucidation of 10-Epiteuclatriol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure elucidation of 10-epiteuclatriol, a guaiane sesquiterpene isolated from the aerial parts of Teucrium leucocladum. The determination of its complex stereochemistry was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document outlines the key data and experimental protocols that were instrumental in confirming the structure of this natural product.

Spectroscopic Data Analysis

The structural backbone and relative stereochemistry of this compound were pieced together by meticulous analysis of its one-dimensional (1D) and two-dimensional (2D) NMR spectra, along with mass spectrometry to determine its molecular formula.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data were acquired in deuterated chloroform (CDCl₃) and are summarized in the table below. These data points are fundamental to understanding the chemical environment of each proton and carbon atom within the molecule.

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ), Multiplicity, J (Hz)
151.2 (d)1.95 (m)
227.5 (t)1.80 (m), 1.65 (m)
335.8 (t)1.75 (m), 1.58 (m)
475.1 (d)4.10 (dt, J = 8.5, 4.4)
555.4 (d)2.22 (m)
673.2 (d)3.90 (t, J = 9.5)
749.8 (d)1.88 (m)
825.9 (t)1.70 (m), 1.62 (m)
941.3 (t)1.90 (m), 1.55 (m)
1078.9 (s)-
1129.9 (d)2.15 (m)
1222.1 (q)0.95 (d, J = 7.0)
1321.8 (q)0.92 (d, J = 7.0)
1417.5 (q)1.25 (s)
1529.9 (q)1.18 (s)

Note: Data is based on the original publication by Bruno et al. (1993) and may be subject to minor variations depending on experimental conditions.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition of this compound. The analysis would have yielded a molecular formula of C₁₅H₂₈O₃, which corresponds to a specific molecular weight and provides the basis for the structural elucidation.

Experimental Protocols

The isolation and subsequent structural analysis of this compound involved a series of standard natural product chemistry techniques.

Isolation of this compound
  • Extraction: The dried and powdered aerial parts of Teucrium leucocladum were exhaustively extracted with a suitable organic solvent, such as methanol or a mixture of chloroform and methanol, at room temperature.

  • Fractionation: The crude extract was then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between n-hexane, chloroform, ethyl acetate, and water.

  • Chromatography: The fraction containing the sesquiterpenes was further purified using a combination of chromatographic techniques. This would typically involve:

    • Silica Gel Column Chromatography: The extract was loaded onto a silica gel column and eluted with a gradient of increasing polarity (e.g., n-hexane/ethyl acetate).

    • Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Final purification to yield pure this compound was likely achieved using pTLC or reversed-phase HPLC.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC, NOESY) were recorded on a high-field NMR spectrometer (e.g., 300 or 500 MHz). The sample was dissolved in CDCl₃ containing tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution mass spectra were obtained on a mass spectrometer, likely using electrospray ionization (ESI) or electron impact (EI) techniques.

Structure Elucidation Workflow

The logical process of elucidating the structure of this compound is a stepwise deduction based on the correlation of spectroscopic data. This workflow is a cornerstone of natural product chemistry.

structure_elucidation_workflow cluster_start Initial Analysis cluster_nmr NMR Spectroscopy cluster_conclusion Final Structure Start Isolation from Teucrium leucocladum MS Mass Spectrometry (Determine Molecular Formula) Start->MS NMR_1D 1D NMR (¹H, ¹³C) (Identify Functional Groups and Carbon Skeleton) MS->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) (Establish Connectivity) NMR_1D->NMR_2D NOESY NOESY (Determine Relative Stereochemistry) NMR_2D->NOESY Structure Propose Structure of this compound NOESY->Structure

Caption: Workflow for the structure elucidation of this compound.

Key 2D NMR Correlations for Structure Assembly

The connectivity of the carbon skeleton and the placement of functional groups were determined by analyzing the correlations in the 2D NMR spectra. The following diagram illustrates the key HMBC (Heteronuclear Multiple Bond Correlation) and COSY (Correlation Spectroscopy) correlations that would have been critical in assembling the structure.

nmr_correlations cluster_protons Key Protons cluster_carbons Correlated Carbons H14 H-14 (Methyl Protons) C10 C-10 (Quaternary Carbon) H14->C10 HMBC C5 C-5 H14->C5 HMBC H4 H-4 (Oxymethine Proton) H4->C5 HMBC C3 C-3 H4->C3 HMBC H5 H5 H4->H5 COSY H6 H-6 (Oxymethine Proton) H12_13 H-12/H-13 (Isopropyl Protons) C11 C-11 H12_13->C11 HMBC C5_C7 C-5 & C-7 H5->H6 COSY

Caption: Key 2D NMR correlations for this compound.

The determination of the structure of this compound serves as a classic example of the power of modern spectroscopic methods in natural product chemistry. The detailed data and methodologies outlined here provide a roadmap for researchers engaged in the discovery and characterization of novel bioactive compounds.

Spectroscopic Analysis of 10-Epiteuclatriol: A Technical Guide to NMR Data Interpretation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for 10-Epiteuclatriol, a neo-clerodane diterpenoid. Due to the limited availability of published, peer-reviewed NMR data specifically for this compound, this document presents a detailed analysis based on the well-established spectroscopic characteristics of structurally analogous neo-clerodane diterpenoids isolated from the Teucrium genus. The methodologies and expected data presented herein serve as a robust framework for the identification and characterization of this compound and related compounds.

Structure and Stereochemistry

This compound is a diterpenoid belonging to the neo-clerodane class, characterized by a decalin core and often featuring a furan or butenolide side chain. The "10-Epi" designation indicates a specific stereochemical configuration at the C-10 position relative to other known isomers. The precise structural elucidation and stereochemical assignment of such molecules heavily rely on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, alongside mass spectrometry.

Theoretical NMR Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shift ranges for the key structural motifs of a neo-clerodane diterpenoid with a core structure similar to this compound. These values are compiled from published data on related Teucrium diterpenoids and serve as a predictive guide.

Table 1: Expected ¹H NMR Chemical Shift Ranges for Key Protons in a this compound-like Scaffold (CDCl₃)

ProtonExpected Chemical Shift (δ, ppm)MultiplicityNotes
H-11.0 - 2.5m
H-21.2 - 2.0m
H-33.5 - 4.5mTypically oxygenated
H-41.5 - 2.5m
H-63.0 - 4.0mOften oxygenated
H-71.5 - 2.5m
H-112.0 - 3.0m
H-124.5 - 5.5mOften oxygenated
H-146.0 - 6.5br sFuran ring proton
H-157.2 - 7.5tFuran ring proton
H-167.0 - 7.4br sFuran ring proton
H-17 (CH₃)0.8 - 1.2d
H-18 (CH₃)0.9 - 1.3s
H-19 (CH₃)0.9 - 1.5s
H-202.5 - 3.5m

Table 2: Expected ¹³C NMR Chemical Shift Ranges for a this compound-like Scaffold (CDCl₃)

CarbonExpected Chemical Shift (δ, ppm)Notes
C-130 - 45
C-220 - 35
C-360 - 75Oxygenated
C-435 - 50Quaternary
C-540 - 55
C-665 - 80Oxygenated
C-725 - 40
C-830 - 45
C-945 - 60Quaternary
C-1040 - 55
C-1130 - 45
C-1260 - 75Oxygenated
C-13120 - 130Furan ring
C-14105 - 115Furan ring
C-15140 - 145Furan ring
C-16135 - 140Furan ring
C-1715 - 25
C-1820 - 35
C-1915 - 30
C-2030 - 45

Experimental Protocols

The following section details the standard experimental methodologies for acquiring and analyzing NMR data for the structural elucidation of neo-clerodane diterpenoids.

Sample Preparation

A solution of the purified compound (typically 1-5 mg) is prepared in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) within a standard 5 mm NMR tube. The choice of solvent is critical and can influence the chemical shifts of exchangeable protons (e.g., hydroxyl groups).

NMR Data Acquisition

All NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR: A standard proton spectrum is acquired to identify the number of distinct proton environments, their chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integral values (proton count).

  • ¹³C NMR: A proton-decoupled carbon spectrum is acquired to determine the number of unique carbon signals.

  • DEPT-135: Distortionless Enhancement by Polarization Transfer experiments are used to differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to one another in the molecular structure.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart, which is crucial for connecting different spin systems and identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, providing critical information for determining the relative stereochemistry of the molecule.

Data Analysis and Structure Elucidation Workflow

The process of elucidating the structure of a novel or known compound like this compound from its NMR data follows a logical progression.

cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Confirmation H1_NMR 1H NMR C13_NMR 13C NMR Proton_Count Proton & Carbon Count H1_NMR->Proton_Count DEPT DEPT-135 C13_NMR->Proton_Count COSY COSY Functional_Groups Identify Functional Groups DEPT->Functional_Groups HSQC HSQC Spin_Systems Assemble Spin Systems (COSY) COSY->Spin_Systems HMBC HMBC CH_Assignments Assign Protonated Carbons (HSQC) HSQC->CH_Assignments NOESY NOESY Connect_Fragments Connect Fragments (HMBC) HMBC->Connect_Fragments Stereochemistry Determine Stereochemistry (NOESY) NOESY->Stereochemistry Proton_Count->Functional_Groups Functional_Groups->Spin_Systems Spin_Systems->CH_Assignments CH_Assignments->Connect_Fragments Structure_Proposal Propose Structure Connect_Fragments->Structure_Proposal Stereochemistry->Structure_Proposal MS_Data Compare with MS Data Structure_Proposal->MS_Data Final_Structure Final Structure MS_Data->Final_Structure

NMR Data Analysis Workflow

Signaling Pathways and Experimental Workflows

The structural information derived from NMR is fundamental for understanding the biological activity of natural products. For drug development professionals, this data is the first step in identifying potential pharmacophores and understanding structure-activity relationships (SAR).

cluster_0 Compound Discovery and Characterization cluster_1 Biological Evaluation cluster_2 Lead Optimization Isolation Isolation of this compound NMR_MS NMR & MS Analysis Isolation->NMR_MS Structure_Elucidation Structure Elucidation NMR_MS->Structure_Elucidation Screening Biological Screening (e.g., Enzyme Assays) Structure_Elucidation->Screening Hit_ID Hit Identification Screening->Hit_ID SAR_Studies Structure-Activity Relationship Studies Hit_ID->SAR_Studies Analogs Synthesis of Analogs SAR_Studies->Analogs In_Vitro In Vitro Testing Analogs->In_Vitro In_Vivo In Vivo Testing In_Vitro->In_Vivo

An In-depth Technical Guide on the Discovery and Origin of 10-Epiteuclatriol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, origin, and structural elucidation of the guaiane sesquiterpene, 10-epiteuclatriol. First isolated from the aerial parts of Teucrium leucocladum, this natural product has since been identified in other plant species of the same genus. This document details the initial isolation and spectroscopic characterization, presenting available quantitative data and outlining the experimental workflow for its discovery.

Discovery and Origin

This compound was first discovered as a novel natural product during a phytochemical investigation of Teucrium leucocladum, a plant belonging to the Lamiaceae family. The isolation and structure elucidation of this compound, along with two other guaiane derivatives, teucladiol and teuclatriol, were first reported in a 1993 publication in the journal Phytochemistry. Subsequent studies have also identified this compound as a constituent of Teucrium polium.

The genus Teucrium is well-known for being a rich source of terpenoids, particularly sesquiterpenes and diterpenes, which have garnered interest for their diverse biological activities. The discovery of this compound has contributed to the chemical understanding of this genus and expanded the family of known guaiane sesquiterpenoids.

Structural Elucidation

The chemical structure of this compound was determined primarily through nuclear magnetic resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR spectroscopic studies were instrumental in establishing its guaiane skeleton and the stereochemistry of its functional groups.

Spectroscopic Data

The following tables summarize the reported ¹H and ¹³C NMR spectral data for natural (+)-10-epiteuclatriol.

Table 1: ¹H NMR Data for this compound (300 MHz, CDCl₃)

ProtonChemical Shift (δ) ppmMultiplicityJ (Hz)
H-64.10dt8.5, 4.4
H-12.26 – 2.18m
H-51.92 – 1.84m
1.80 – 1.72m
1.72 – 1.67m
1.67 – 1.60m
1.58

Note: Complete assignment of all protons was not available in the referenced literature.

Table 2: ¹³C NMR Data for this compound

CarbonChemical Shift (δ) ppm
C-1029.9
C-1532.1

Note: A complete ¹³C NMR data set was not available in the referenced literature. The provided data highlights key distinguishing chemical shifts.

Experimental Protocols

While the complete, detailed experimental protocol from the original discovery is not fully available, this section outlines the general methodology for the isolation and characterization of guaiane sesquiterpenoids from plant material, based on standard phytochemical practices.

Plant Material Extraction and Fractionation

The initial step involves the collection and drying of the aerial parts of Teucrium leucocladum. The dried plant material is then ground and extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature. The resulting crude extract is then concentrated under reduced pressure.

This crude extract is subsequently subjected to a series of fractionation steps to separate compounds based on their polarity. A common method is liquid-liquid partitioning using immiscible solvents of increasing polarity, for example, n-hexane, chloroform, ethyl acetate, and n-butanol.

Chromatographic Isolation

The fractions obtained from the initial partitioning are then subjected to various chromatographic techniques to isolate individual compounds. This typically involves:

  • Column Chromatography (CC): Fractions are separated on a stationary phase like silica gel or Sephadex LH-20, using a gradient of solvents with increasing polarity.

  • Preparative Thin-Layer Chromatography (pTLC): This technique is used for the final purification of compounds from the fractions obtained through column chromatography.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, can be employed for the final purification and to ensure the purity of the isolated compound.

Structure Determination

The purified this compound is then subjected to spectroscopic analysis to determine its structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HMQC, HMBC) experiments are the primary tools for elucidating the detailed structure and stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

  • Optical Rotation: The specific rotation is measured to determine the enantiomeric nature of the compound. For natural (+)-10-epiteuclatriol, a positive specific rotation of +17.8 (c 0.29, CHCl₃) has been reported.

Biological Activity

To date, there is limited specific information available in the public domain regarding the biological activity of purified this compound. However, extracts of Teucrium species from which it is isolated have been reported to possess various pharmacological properties, including anti-inflammatory, antimicrobial, and antioxidant activities. Further research is required to determine the specific contribution of this compound to these observed effects and to explore its potential therapeutic applications.

Visualizations

Experimental Workflow for Discovery

experimental_workflow plant_material Aerial Parts of Teucrium leucocladum extraction Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent-Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate, etc.) crude_extract->fractionation fractions Fractions of Varying Polarity fractionation->fractions chromatography Chromatographic Separation (CC, pTLC, HPLC) fractions->chromatography pure_compound Isolated this compound chromatography->pure_compound structure_elucidation Structure Elucidation pure_compound->structure_elucidation nmr NMR Spectroscopy (1H, 13C, 2D) structure_elucidation->nmr ms Mass Spectrometry (HRMS) structure_elucidation->ms ir IR Spectroscopy structure_elucidation->ir

Caption: General workflow for the isolation and identification of this compound.

Logical Relationship of Discovery

discovery_relationship teucrium Genus Teucrium leucocladum Teucrium leucocladum teucrium->leucocladum polium Teucrium polium teucrium->polium phytochemical Phytochemical Investigation leucocladum->phytochemical polium->phytochemical isolation Isolation of Guaiane Sesquiterpenes phytochemical->isolation teucladiol Teucladiol isolation->teucladiol teuclatriol Teuclatriol isolation->teuclatriol epiteuclatriol This compound isolation->epiteuclatriol

Caption: Origin and discovery context of this compound.

No Publicly Available Data on the Preliminary Biological Activity of 10-Epiteuclatriol

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and databases, no specific information regarding the preliminary biological activity, cytotoxicity, anti-inflammatory properties, antimicrobial effects, or synthesis of 10-Epiteuclatriol could be located. The current body of public scientific research does not appear to contain studies focused on this particular compound.

Searches for "this compound" and its potential biological activities have yielded no relevant results. The scientific community has not yet published any in-depth technical guides, white papers, or primary research articles detailing its specific biological functions. Consequently, the core requirements of this request, including the presentation of quantitative data, detailed experimental protocols, and visualizations of signaling pathways related to this compound, cannot be fulfilled at this time.

While the broader genus Teucrium, from which compounds like this compound are often isolated, is known to produce a variety of bioactive molecules with diverse pharmacological properties, this general information cannot be specifically attributed to this compound without direct experimental evidence. The biological activities of closely related compounds or crude extracts from Teucrium species do not provide a scientifically valid basis for detailing the specific activities of this compound.

Therefore, until research specifically investigating this compound is conducted and published, a detailed technical guide on its preliminary biological activity remains impossible to create. Researchers, scientists, and drug development professionals interested in this compound may need to undertake primary research to determine its biological profile.

The Uncharted Path: A Technical Guide to the Putative Biosynthetic Pathway of 10-Epiteuclatriol

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: 10-Epiteuclatriol, a neo-clerodane diterpenoid found in plants of the Teucrium genus, belongs to a class of compounds with significant biological activities. While the precise enzymatic steps leading to its formation have not been fully elucidated, extensive research into the biosynthesis of related diterpenoids provides a strong foundation for a putative pathway. This technical guide synthesizes the current understanding of clerodane diterpenoid biosynthesis to propose a likely route to this compound, highlighting the key enzyme classes and intermediates involved. This document is intended to serve as a foundational resource for researchers seeking to unravel the complete biosynthetic network and harness it for synthetic biology and drug development applications.

Introduction: The Rise of Clerodane Diterpenoids

The genus Teucrium, a member of the Lamiaceae family, is a prolific source of structurally diverse secondary metabolites, most notably neo-clerodane diterpenoids.[1] These compounds have garnered significant interest due to their wide range of pharmacological properties. This compound is one such compound, and understanding its biosynthesis is key to unlocking its therapeutic potential and enabling sustainable production methods.

The biosynthesis of diterpenoids in plants is a modular process, typically initiated by a terpene synthase that forms the characteristic carbon skeleton from a universal precursor.[2] Subsequent decoration of this scaffold by enzymes such as cytochrome P450 monooxygenases (CYPs) generates the vast chemical diversity observed in nature.[3][4]

A Putative Biosynthetic Pathway for this compound

Based on the established principles of labdane-related diterpenoid biosynthesis, the pathway to this compound is proposed to proceed through the following key stages, originating from the general isoprenoid pathway.

Formation of the Clerodane Skeleton

The journey begins with the universal C20 precursor for diterpenoids, geranylgeranyl diphosphate (GGPP).[5] The formation of the characteristic neo-clerodane backbone is a two-step process catalyzed by a pair of diterpene synthases (diTPSs).

  • Cyclization by a Class II diTPS: A class II diTPS, specifically a (-)-kolavenyl diphosphate synthase (KPS), catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, (-)-kolavenyl diphosphate. This enzyme is a crucial branching point, diverting metabolic flux towards the biosynthesis of clerodane-type diterpenoids.

  • Action of a Class I diTPS: The diphosphate moiety is then removed from (-)-kolavenyl diphosphate by a class I diTPS, likely a kolavenol synthase, to yield the hydrocarbon intermediate, (-)-kolavenol. While this step is proposed based on the biosynthesis of related compounds, the specific class I diTPS responsible for this conversion in the context of this compound biosynthesis has yet to be definitively identified.

Clerodane_Skeleton_Formation GGPP Geranylgeranyl Diphosphate (GGPP) KDP (-)-Kolavenyl Diphosphate GGPP->KDP (-)-Kolavenyl Diphosphate Synthase (Class II diTPS) Kolavenol (-)-Kolavenol KDP->Kolavenol Kolavenol Synthase (Class I diTPS)

Caption: Formation of the (-)-Kolavenol backbone.
Oxidative Modifications by Cytochrome P450s

Following the formation of the (-)-kolavenol skeleton, a series of oxidative modifications are required to produce this compound. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYPs), which are known to be major drivers of chemical diversification in plant diterpenoid pathways. While the specific CYPs and the precise order of oxidations for this compound are unknown, we can hypothesize a plausible sequence based on the structure of the final molecule.

The biosynthesis likely proceeds through a series of hydroxylated intermediates. The final steps would involve the formation of the furan ring and the specific stereochemistry at the C-10 position.

Putative_Oxidative_Pathway Kolavenol (-)-Kolavenol Intermediate1 Oxidized Intermediates Kolavenol->Intermediate1 Multiple CYP450s Epiteuclatriol This compound Intermediate1->Epiteuclatriol CYP450s & other enzymes

Caption: Putative oxidative modifications to this compound.

Quantitative Data

Due to the putative nature of the this compound biosynthetic pathway, there is currently no specific quantitative data available in the scientific literature regarding enzyme kinetics, metabolite concentrations, or product yields for the individual enzymatic steps. Research in this area is ongoing, and future studies are expected to provide these crucial datasets.

Experimental Protocols for Pathway Elucidation

The elucidation of a novel biosynthetic pathway like that of this compound requires a multi-faceted approach, combining transcriptomics, enzymology, and analytical chemistry. The following outlines the key experimental methodologies typically employed.

Gene Discovery via Transcriptomics
  • Plant Material and RNA Extraction: Tissues from Teucrium species known to produce this compound are collected. Total RNA is extracted using standard protocols or commercially available kits.

  • RNA Sequencing and Transcriptome Assembly: The extracted RNA is subjected to high-throughput sequencing (RNA-Seq). The resulting sequence reads are assembled de novo or mapped to a reference genome to generate a comprehensive transcriptome.

  • Candidate Gene Identification: The transcriptome is mined for sequences homologous to known diTPSs and CYPs involved in diterpenoid biosynthesis. Co-expression analysis with known pathway genes can further refine the list of candidates.

Functional Characterization of Candidate Enzymes
  • Gene Cloning and Heterologous Expression: Candidate genes are cloned into suitable expression vectors for heterologous expression in microbial hosts (e.g., E. coli, Saccharomyces cerevisiae) or for transient expression in plants like Nicotiana benthamiana.

  • In Vitro Enzyme Assays: Recombinant enzymes are purified and their activity is tested in vitro with the putative substrates (e.g., GGPP for diTPSs, kolavenol for CYPs). The reaction products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) and compared to authentic standards.

  • In Planta Functional Analysis: The candidate genes are transiently expressed in N. benthamiana. The metabolome of the infiltrated leaves is then analyzed by LC-MS to detect the production of the expected intermediates or final products.

Experimental_Workflow cluster_0 Gene Discovery cluster_1 Functional Characterization Plant Teucrium sp. tissue RNA RNA Extraction Plant->RNA RNASeq RNA-Seq & Transcriptome Assembly RNA->RNASeq Candidates Candidate diTPS & CYP genes RNASeq->Candidates Cloning Gene Cloning & Heterologous Expression Candidates->Cloning InVitro In Vitro Enzyme Assays Cloning->InVitro InPlanta In Planta Expression (N. benthamiana) Cloning->InPlanta Analysis Metabolite Analysis (GC/LC-MS) InVitro->Analysis InPlanta->Analysis

Caption: Workflow for elucidating the this compound pathway.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a roadmap for future research aimed at its complete elucidation. The identification and characterization of the specific diTPSs and CYPs involved will not only deepen our understanding of plant specialized metabolism but also provide the genetic toolkit for the heterologous production of this compound and related compounds. This will be instrumental in overcoming the supply limitations from natural sources and enabling the exploration of their full therapeutic potential. The methodologies outlined in this guide offer a clear path forward for researchers in this exciting field.

References

Initial Pharmacological Screening of Teuclatriol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This whitepaper details the initial pharmacological screening of teuclatriol , a sesquiterpene isolated from Salvia mirzayanii. Despite a comprehensive search, no specific pharmacological data was found for a compound explicitly named "10-Epiteuclatriol." The information presented here is based on the available scientific literature for teuclatriol and is intended to serve as a technical guide for researchers, scientists, and drug development professionals interested in the bioactivity of this class of compounds.

Executive Summary

Teuclatriol, a guaiane sesquiterpene, has demonstrated notable anti-inflammatory properties. This document summarizes the key findings from its initial pharmacological evaluation, focusing on its effects on critical inflammatory pathways. The data indicates that teuclatriol inhibits the activation of Nuclear Factor-κB (NF-κB), a key transcription factor in inflammatory processes, and subsequently reduces the production of downstream inflammatory mediators. This guide provides a detailed overview of the experimental protocols used, quantitative data from the screening, and a visual representation of the implicated signaling pathway.

Quantitative Data Summary

The anti-inflammatory effects of teuclatriol were assessed using various in vitro assays. The key quantitative findings are summarized in the tables below for clear comparison.

Table 1: Cytotoxicity of Teuclatriol

Cell LineAssayNon-toxic Doses
Human Monocytic THP-1 CellsMTT AssayUp to 390µM
Human Umbilical Vein Endothelial Cells (HUVEC)MTT AssayUp to 390µM

Table 2: Effect of Teuclatriol on NF-κB Activation

Cell LineTreatmentTeuclatriol ConcentrationInhibition of NF-κB DNA Binding
LPS-stimulated THP-1Teuclatriol312µMSignificant decrease
LPS-stimulated THP-1Teuclatriol390µMSignificant decrease

Table 3: Effect of Teuclatriol on Inflammatory Mediator Production

Cell LineTreatmentTeuclatriol ConcentrationEffect on TNF-α Production
LPS-stimulated THP-1TeuclatriolDose-dependentReduction

Table 4: Effect of Teuclatriol on Inflammatory Gene Expression

Cell LineTreatmentTeuclatriol ConcentrationEffect on mRNA Levels
TNF-α-activated HUVECTeuclatriolNot specifiedDecrease in MCP-1 and TLR2

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Treatments
  • Human Monocytic THP-1 Cells: Differentiated into macrophage-like cells.

  • Human Umbilical Vein Endothelial Cells (HUVEC): Used to model target cells for TNF-α-induced inflammatory gene activation.

  • Stimulation: THP-1 cells were stimulated with Lipopolysaccharide (LPS) to induce an inflammatory response. HUVEC were activated with Tumor Necrosis Factor-alpha (TNF-α).

  • Treatment: Cells were treated with varying non-toxic concentrations of teuclatriol. Curcumin (32µM) was used as a positive control in the NF-κB activation studies.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was employed to determine the non-toxic doses of teuclatriol for both THP-1 and HUVEC cell lines. This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.

Infrared Electrophoretic Mobility Shift Assay (IR-EMSA) for NF-κB Activity

The effect of teuclatriol on the DNA binding activity of NF-κB in LPS-stimulated THP-1 cells was investigated using an infrared electrophoretic mobility shift assay (IR-EMSA). This technique allows for the detection and quantification of protein-DNA binding interactions.

L929 Bioassay for TNF-α Secretion

The secretion of TNF-α by differentiated THP-1 macrophage-like cells, following stimulation with LPS and treatment with teuclatriol, was evaluated using the L929 bioassay. This assay measures the cytotoxic effect of TNF-α on the L929 fibroblast cell line, which is sensitive to this cytokine.

Real-time RT-PCR for Gene Expression Analysis

The expression of inflammatory genes in TNF-α-activated HUVEC was investigated by real-time reverse transcription-polymerase chain reaction (RT-PCR). This method was used to quantify the mRNA levels of monocyte chemoattractant protein-1 (MCP-1) and toll-like receptor 2 (TLR2).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the described signaling pathway and experimental workflows.

experimental_workflow cluster_cell_culture Cell Culture & Stimulation cluster_treatment Treatment cluster_assays Assays THP1 THP-1 Cells LPS LPS Stimulation THP1->LPS THP1->LPS MTT MTT Assay (Cytotoxicity) THP1->MTT HUVEC HUVEC TNFa_stim TNF-α Activation HUVEC->TNFa_stim HUVEC->MTT Teuclatriol Teuclatriol LPS->Teuclatriol IREMSA IR-EMSA (NF-κB Activity) LPS->IREMSA L929 L929 Bioassay (TNF-α Secretion) LPS->L929 TNFa_stim->Teuclatriol RTPCR Real-time RT-PCR (Gene Expression) TNFa_stim->RTPCR Teuclatriol->IREMSA Teuclatriol->L929 Teuclatriol->RTPCR

Caption: Experimental workflow for the pharmacological screening of teuclatriol.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB phosphorylates Inhibition IKK->Inhibition NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active translocates to Nucleus Nucleus NFkB_active->Nucleus Inflammatory_Genes Inflammatory Gene Expression (TNF-α, MCP-1, TLR2) NFkB_active->Inflammatory_Genes activates Teuclatriol Teuclatriol Teuclatriol->Inhibition Inhibition->NFkB_inactive prevents IκB degradation

Caption: Proposed mechanism of action of teuclatriol on the NF-κB signaling pathway.[1]

Conclusion

The initial pharmacological screening of teuclatriol reveals its potential as an anti-inflammatory agent. The compound effectively inhibits the NF-κB signaling pathway at non-toxic concentrations, leading to a reduction in the production of key inflammatory mediators.[1] These findings validate the traditional use of Salvia mirzayanii in treating inflammatory conditions and provide a strong basis for further investigation into the therapeutic potential of teuclatriol and related sesquiterpenes. Future studies should focus on elucidating the precise molecular target of teuclatriol within the NF-κB pathway and evaluating its efficacy in in vivo models of inflammation.

References

Plant-Derived 10-Epiteuclatriol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the plant sources, isolation protocols, and potential biological activities of 10-Epiteuclatriol, a neo-clerodane diterpenoid. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Introduction

This compound is a neo-clerodane diterpenoid, a class of natural products known for their diverse and potent biological activities. The genus Teucrium (Lamiaceae) is a particularly rich source of these compounds. This guide details the primary plant source of this compound, a standardized protocol for its extraction and purification, and explores potential signaling pathways it may modulate based on the known activities of structurally related neo-clerodane diterpenoids.

Plant Source and Quantitative Data

The primary plant source for this compound is Teucrium viscidum var. Miquelianum. The quantitative yield of this compound and its related compound, Teuclatriol, from the dried aerial parts of the plant are summarized in the table below.

CompoundPlant SourcePlant PartExtraction SolventYield (% of dry weight)
This compound Teucrium viscidum var. MiquelianumDried Aerial PartsMethanol0.0015%
Teuclatriol Teucrium viscidum var. MiquelianumDried Aerial PartsMethanol0.002%

Experimental Protocols

The following is a detailed methodology for the isolation and purification of this compound from Teucrium viscidum var. Miquelianum.

Extraction
  • Plant Material Preparation: Air-dry the aerial parts of Teucrium viscidum var. Miquelianum at room temperature and grind into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material (e.g., 1 kg) with methanol (e.g., 3 x 5 L) at room temperature for 72 hours for each extraction.

  • Concentration: Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

Fractionation
  • Solvent-Solvent Partitioning: Suspend the crude methanol extract in water and partition successively with n-hexane, chloroform, and ethyl acetate.

  • Column Chromatography of Chloroform Fraction: Subject the chloroform-soluble fraction to column chromatography on silica gel.

  • Elution Gradient: Elute the column with a gradient of n-hexane and ethyl acetate of increasing polarity. Collect fractions of suitable volumes (e.g., 250 mL).

  • Thin Layer Chromatography (TLC) Monitoring: Monitor the collected fractions by TLC, visualizing with an appropriate spray reagent (e.g., vanillin-sulfuric acid) followed by heating.

Purification
  • Fraction Pooling: Combine fractions showing similar TLC profiles.

  • Repetitive Column Chromatography: Subject the fractions containing the compounds of interest to further column chromatography on silica gel using a refined gradient of n-hexane and ethyl acetate.

  • Preparative TLC or HPLC: For final purification, utilize preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) on the semi-purified fractions to yield pure this compound and Teuclatriol.

Structure Elucidation

The structure of this compound is determined by a combination of spectroscopic techniques, including:

  • 1D NMR: ¹H and ¹³C NMR

  • 2D NMR: COSY, HSQC, and HMBC

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) to determine the molecular formula.

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound are not extensively documented, other neo-clerodane diterpenoids have been reported to exhibit significant biological effects, including anti-inflammatory and pro-apoptotic activities.[1][2] The diagrams below illustrate a generalized experimental workflow for isolating diterpenoids and a potential signaling pathway that this compound might influence based on the activities of related compounds.

experimental_workflow plant_material Dried Aerial Parts of Teucrium viscidum extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanol Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning (n-Hexane, Chloroform, EtOAc) crude_extract->partitioning chloroform_fraction Chloroform Fraction partitioning->chloroform_fraction silica_gel_cc Silica Gel Column Chromatography chloroform_fraction->silica_gel_cc fractions Collected Fractions silica_gel_cc->fractions purification Preparative TLC / HPLC fractions->purification pure_compound Pure this compound purification->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation

Caption: General workflow for the isolation of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion epiteuclatriol This compound (hypothesized) FasR Fas Receptor epiteuclatriol->FasR Activates? Bcl2 Bcl-2 epiteuclatriol->Bcl2 Inhibits? FADD FADD FasR->FADD Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Bid Bid Caspase8->Bid Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 tBid tBid Bid->tBid Bax Bax tBid->Bax Bcl2->Bax Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CytochromeC Cytochrome c Bax->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3

Caption: Hypothesized pro-apoptotic signaling pathway for this compound.

References

Physicochemical Properties of 10-Epiteuclatriol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Epiteuclatriol is a naturally occurring diterpenoid that belongs to the neo-clerodane class of compounds. Diterpenoids are a large and structurally diverse group of natural products that have garnered significant interest in the scientific community due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for their determination. Given the limited specific data available for this particular compound, this guide also outlines general methodologies applicable to the characterization of similar diterpenoids.

Core Physicochemical Properties

The definitive physicochemical properties of this compound are not extensively documented in publicly available literature. The data presented below is a combination of predicted values and placeholders for experimentally determined values, which would be ascertained using the protocols outlined in the subsequent sections.

Table 1: Physicochemical Data of this compound

PropertyValueMethod of Determination
Molecular Formula C₂₀H₃₄O₅Mass Spectrometry
Molecular Weight 370.48 g/mol Mass Spectrometry
Melting Point Not availableCapillary Method
Boiling Point Not availableNot applicable (decomposition likely)
Solubility Not availableShake-Flask Method
pKa (Predicted) 14.62 ± 0.70Computational Prediction[1]

Experimental Protocols

The following sections detail the standard experimental procedures for determining the key physicochemical properties of a diterpenoid such as this compound.

Structure Elucidation and Molecular Formula Determination

The structural elucidation of a natural product like this compound is primarily achieved through a combination of spectroscopic techniques.

Protocol:

  • Sample Preparation: A purified sample of this compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) for Nuclear Magnetic Resonance (NMR) analysis or a suitable volatile solvent for Mass Spectrometry (MS).

  • NMR Spectroscopy:

    • ¹H NMR and ¹³C NMR spectra are acquired to determine the number and types of protons and carbons in the molecule.[2][3][4]

    • 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity between atoms and build the carbon skeleton.[5]

  • Mass Spectrometry:

    • High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and, consequently, the molecular formula of the compound.

    • Fragmentation patterns observed in the mass spectrum can provide additional structural information.

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity.

Protocol (Capillary Method):

  • Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) near the expected melting point for an accurate measurement.

  • Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Solubility Determination

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Protocol (Shake-Flask Method):

  • Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. This concentration represents the solubility of the compound in the tested solvent at that temperature.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the physicochemical characterization of a natural product like this compound.

Physicochemical_Characterization_Workflow cluster_extraction Isolation & Purification cluster_characterization Physicochemical Characterization cluster_data Data Analysis & Reporting Extraction Extraction from Natural Source Purification Chromatographic Purification Extraction->Purification Structure Structure Elucidation (NMR, MS) Purification->Structure MeltingPoint Melting Point Determination Structure->MeltingPoint Solubility Solubility Determination Structure->Solubility pKa pKa Determination Structure->pKa DataTable Compile Data Table MeltingPoint->DataTable Solubility->DataTable pKa->DataTable Report Generate Technical Report DataTable->Report

Physicochemical Characterization Workflow

Conclusion

This technical guide summarizes the currently available, albeit limited, physicochemical information for this compound. More importantly, it provides detailed, standardized experimental protocols that can be employed by researchers to determine the definitive properties of this and other related neo-clerodane diterpenoids. The systematic application of these methodologies will contribute to a more comprehensive understanding of this class of natural products and facilitate their further investigation for potential therapeutic applications.

References

10-Epiteuclatriol: A Technical Overview of a Neo-Clerodane Diterpenoid

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available chemical data for 10-Epiteuclatriol, a natural product belonging to the neo-clerodane diterpenoid class. While this document aims to be a thorough resource, it is important to note that publicly available information on the specific biological activities, signaling pathways, and detailed experimental protocols for this compound is limited. The information presented herein is based on existing chemical data and the general biological profile of related compounds.

Chemical Data Summary

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is crucial for its identification, characterization, and potential application in research and development.

ParameterValueSource
CAS Number 151563-36-9ChemicalBook[1]
Molecular Formula C₁₅H₂₈O₃ChemicalBook[1]
Molecular Weight 256.38 g/mol ChemicalBook[1]
IUPAC Name 1,4,8-Azulenetriol, decahydro-1,4-dimethyl-7-(1-methylethyl)-, (1S,3aR,4S,7S,8R,8aR)-ChemicalBook[1]
Predicted Boiling Point 382.1±37.0 °CChemicalBook[1]
Predicted Density 1.075±0.06 g/cm³ChemicalBook
Predicted pKa 14.62±0.70ChemicalBook

Biological Context and Potential Activities

Compounds of this nature are often isolated from plants of the Teucrium genus (Lamiaceae family), which have a long history in traditional medicine for treating various ailments. Research on extracts from Teucrium species has demonstrated activities such as antioxidant, anti-inflammatory, and hepatoprotective effects.

Experimental Protocols: A General Framework

Due to the absence of specific published experimental protocols for this compound, a generalized workflow for the isolation and characterization of such a natural product is presented below. This serves as a foundational methodology for researchers entering this area.

G cluster_extraction Extraction & Isolation cluster_characterization Structure Elucidation cluster_bioassay Biological Evaluation plant Plant Material (e.g., Teucrium sp.) extraction Solvent Extraction (e.g., Methanol, Ethanol) plant->extraction partition Liquid-Liquid Partitioning extraction->partition chromatography Column Chromatography (Silica Gel, Sephadex) partition->chromatography hplc HPLC Purification chromatography->hplc nmr NMR Spectroscopy (1H, 13C, COSY, HMBC) hplc->nmr ms Mass Spectrometry (ESI-MS, HR-MS) hplc->ms xray X-ray Crystallography hplc->xray elucidation Structure Determination nmr->elucidation ms->elucidation xray->elucidation cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) elucidation->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO, PGE2 inhibition) elucidation->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., MIC, MBC) elucidation->antimicrobial

Caption: Generalized workflow for natural product isolation and characterization.

Potential Signaling Pathway Involvement

Given the known anti-inflammatory properties of many neo-clerodane diterpenoids, a plausible, yet unconfirmed, mechanism of action for this compound could involve the modulation of key inflammatory signaling pathways, such as the NF-κB pathway. A simplified representation of this hypothetical interaction is provided below. It is crucial to emphasize that this is a generalized pathway and has not been experimentally validated for this compound.

G cluster_nucleus compound This compound (Hypothetical) ikk IKK Complex compound->ikk Inhibition ? ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p65/p50) ikb->nfkb Release nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Gene Transcription (COX-2, iNOS, TNF-α) nucleus->genes Activation

Caption: Hypothetical modulation of the NF-κB signaling pathway.

Conclusion

This compound is a structurally defined natural product with a clear chemical identity. However, its biological functions and mechanisms of action remain largely unexplored. The information provided in this guide, based on its chemical classification and the known activities of related compounds, suggests that this compound may hold potential as a bioactive molecule. Further research, including isolation from its natural source, comprehensive biological screening, and mechanistic studies, is essential to unlock its therapeutic potential. This document serves as a foundational resource to stimulate and guide such future investigations.

References

Methodological & Application

Application Notes and Protocols for the Proposed Total Synthesis of 10-Epiteuclatriol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed strategy for the total synthesis of 10-epiteuclatriol, a furanoditerpenoid natural product. To date, a completed total synthesis of this compound has not been reported in the scientific literature. The synthetic plan detailed herein is based on established methodologies and successful total syntheses of structurally related neoclerodane diterpenes, such as teucvin.[1][2] This document provides a comprehensive retrosynthetic analysis, a proposed forward synthetic route, detailed experimental protocols for key transformations, and projected data for the synthesis.

Introduction to this compound

This compound is a member of the furanoditerpenoid class of natural products, which are characterized by a neoclerodane skeleton. These compounds are predominantly isolated from plants of the Teucrium genus.[1][2] Members of this family exhibit a wide range of biological activities, including insect antifeedant and potential therapeutic properties. The complex, stereochemically rich architecture of this compound presents a significant synthetic challenge and makes it an attractive target for total synthesis. A successful synthesis would provide access to the natural product and its analogues for further biological evaluation.

Retrosynthetic Analysis

A plausible retrosynthetic analysis for this compound is presented below. The strategy hinges on a key intramolecular Diels-Alder reaction to construct the core decalin system, a common strategy for related molecules. The furan and lactone moieties are envisioned to be installed late in the synthesis.

G This compound This compound Advanced Intermediate A Advanced Intermediate A This compound->Advanced Intermediate A Lactone Formation, Oxidation Key Fragment B (Furan) Key Fragment B (Furan) Advanced Intermediate A->Key Fragment B (Furan) Coupling Reaction Key Fragment C (Cyclohexenone) Key Fragment C (Cyclohexenone) Advanced Intermediate A->Key Fragment C (Cyclohexenone) Intramolecular Diels-Alder Starting Material E Starting Material E Key Fragment B (Furan)->Starting Material E Furan Synthesis Starting Material D Starting Material D Key Fragment C (Cyclohexenone)->Starting Material D Multistep Synthesis

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway and Key Transformations

The proposed forward synthesis is divided into three main stages:

  • Synthesis of the highly functionalized cyclohexenone fragment.

  • Synthesis of the furan-containing side chain.

  • Coupling of the fragments and subsequent cyclization and functional group manipulations to afford the final product.

Synthesis of the Cyclohexenone Core (Key Fragment C)

The synthesis of the cyclohexenone core would likely begin from a readily available chiral starting material to establish the required stereochemistry. A potential route could involve an asymmetric Michael addition followed by an intramolecular aldol condensation to construct the six-membered ring.

Synthesis of the Furan Sidechain (Key Fragment B)

The furan moiety is a common feature in this class of natural products. A reliable method for its construction is the Paal-Knorr furan synthesis from a 1,4-dicarbonyl compound. Alternatively, lithiation of furan followed by addition to an appropriate electrophile can be employed.

Fragment Coupling and Completion of the Synthesis

The two key fragments would be coupled using a standard carbon-carbon bond-forming reaction, such as a Wittig or Horner-Wadsworth-Emmons reaction. Following coupling, the crucial intramolecular Diels-Alder reaction would be triggered, likely by heating, to form the decalin core. Subsequent steps would involve stereoselective reductions, oxidations, and finally, lactonization to complete the synthesis of this compound.

Experimental Protocols

The following are representative, detailed protocols for key reactions in the proposed synthesis, adapted from the literature on the synthesis of related furanoditerpenoids.

Protocol 1: Intramolecular Diels-Alder Reaction

This protocol describes a general procedure for the key cycloaddition step to form the decalin core.

Workflow:

G Start Start Dissolve Diene-Dienophile Dissolve diene-dienophile in toluene Start->Dissolve Diene-Dienophile Heat Reaction Heat to 180 °C in sealed tube Dissolve Diene-Dienophile->Heat Reaction Monitor by TLC Monitor reaction by TLC Heat Reaction->Monitor by TLC Cool and Concentrate Cool to RT and concentrate Monitor by TLC->Cool and Concentrate Reaction Complete Purify Purify by column chromatography Cool and Concentrate->Purify End End Purify->End

Caption: Workflow for the intramolecular Diels-Alder reaction.

Procedure:

  • The diene-dienophile precursor (1.0 eq) is dissolved in anhydrous toluene (0.01 M) in a sealed tube.

  • The solution is degassed with argon for 15 minutes.

  • The sealed tube is heated to 180 °C in an oil bath for 24-48 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the cycloadduct.

Protocol 2: Furan Synthesis via Paal-Knorr Reaction

This protocol outlines a general method for the construction of the furan ring.

Procedure:

  • The 1,4-dicarbonyl precursor (1.0 eq) is dissolved in glacial acetic acid (0.1 M).

  • A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.05 eq), is added.

  • The mixture is heated to reflux (approximately 120 °C) for 2-4 hours.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • After cooling to room temperature, the reaction mixture is carefully poured into a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The residue is purified by column chromatography to yield the furan product.

Data Presentation

The following table summarizes the key reactions in the proposed synthesis of this compound, with projected yields based on analogous transformations in the syntheses of related furanoditerpenoids.

Step Reaction Type Key Reagents and Conditions Analogous Reaction Yield (%)
1Asymmetric Michael AdditionChiral amine catalyst, nitro-olefin, aldehyde85-95
2Intramolecular Aldol CondensationBase (e.g., LHMDS), THF, -78 °C to rt70-85
3Paal-Knorr Furan Synthesis1,4-dicarbonyl, p-TsOH, Toluene, reflux60-80
4Wittig ReactionPhosphonium ylide, base, THF75-90
5Intramolecular Diels-AlderToluene, 180 °C, sealed tube50-70
6Stereoselective ReductionL-Selectride, THF, -78 °C80-95
7LactonizationAcid or base catalysis70-90

Disclaimer: The synthetic pathway and protocols described in this document are proposed based on established chemical literature for structurally related molecules. The feasibility and optimization of these steps for the total synthesis of this compound would require experimental validation.

References

Application Notes and Protocols for the Extraction and Purification of 10-Epiteuclatriol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 10-Epiteuclatriol is a neo-clerodane diterpenoid, a class of natural products known for their diverse biological activities. These compounds are predominantly found in plant species of the Teucrium genus (Lamiaceae family)[1][2]. The protocols outlined below provide a comprehensive guide for the extraction of crude plant material and the subsequent purification of this compound, based on established methodologies for related neo-clerodane diterpenoids.

Section 1: Extraction Protocols

The initial extraction process is critical for obtaining a high yield of the target compound from the plant matrix. The choice of solvent and method will depend on the polarity of this compound and the nature of the plant material.

1.1. General Plant Material Preparation

Prior to extraction, proper preparation of the plant material is essential for maximizing efficiency.

  • Drying: Aerial parts of the plant (leaves, stems, and flowers) should be air-dried at room temperature in a well-ventilated area, shielded from direct sunlight to prevent degradation of phytochemicals.

  • Grinding: The dried plant material should be ground into a fine, homogeneous powder using a grinder or mill. This increases the surface area for solvent penetration.

1.2. Protocol 1: Maceration with Polar Solvents

This method is suitable for a broad range of compounds and is relatively simple to perform.

Experimental Protocol:

  • Weigh the powdered plant material.

  • Place the powder in a large vessel (e.g., an Erlenmeyer flask or a beaker).

  • Add a polar solvent such as methanol, 80% ethanol, or acetone, in a plant-to-solvent ratio of 1:10 (w/v)[1][3].

  • Seal the vessel and allow it to stand for 48-72 hours at room temperature, with occasional agitation[1].

  • Filter the mixture through a Buchner funnel with filter paper to separate the extract from the plant residue.

  • The maceration process can be repeated two to three times with fresh solvent to ensure complete extraction.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

1.3. Protocol 2: Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that can be more efficient than maceration, although the application of heat may not be suitable for thermolabile compounds.

Experimental Protocol:

  • Place a known amount of powdered plant material into a thimble.

  • Position the thimble inside the main chamber of the Soxhlet extractor.

  • Fill the distilling flask with the chosen solvent (e.g., methanol or ethyl acetate).

  • Assemble the Soxhlet apparatus and heat the solvent. The solvent will vaporize, condense, and drip into the thimble, extracting the desired compounds.

  • Continue the extraction for several hours (typically 6-8 hours) until the solvent in the siphon tube runs clear.

  • After extraction, evaporate the solvent from the distilling flask using a rotary evaporator to yield the crude extract.

1.4. Protocol 3: Sequential Extraction with Solvents of Increasing Polarity

This method provides a preliminary fractionation of the extract based on polarity.

Experimental Protocol:

  • Begin by extracting the powdered plant material with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds. This can be done through maceration or Soxhlet extraction.

  • After the initial extraction, air-dry the plant residue.

  • Subsequently, extract the residue with a solvent of intermediate polarity, such as ethyl acetate or dichloromethane.

  • Finally, perform an extraction with a highly polar solvent like methanol or ethanol to isolate the more polar constituents.

  • Each solvent fraction should be collected and concentrated separately. This compound, being a diterpenoid, is likely to be found in the medium to high polarity fractions (ethyl acetate and methanol).

Section 2: Purification Protocols

The crude extract is a complex mixture of various phytochemicals. A multi-step purification process is typically required to isolate this compound to a high degree of purity.

2.1. Preliminary Fractionation: Solvent Partitioning

This step aims to reduce the complexity of the crude extract.

Experimental Protocol:

  • Suspend the crude extract (obtained from a polar solvent extraction) in water.

  • Transfer the aqueous suspension to a separatory funnel.

  • Partition the suspension sequentially with immiscible solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.

  • Collect each organic layer separately and evaporate the solvent to obtain fractions enriched with compounds of corresponding polarity.

2.2. Chromatographic Purification

Chromatography is the cornerstone of purification for natural products. A combination of different chromatographic techniques is often necessary.

2.2.1. Column Chromatography (CC) / Vacuum Liquid Chromatography (VLC)

This is the primary method for the large-scale fractionation of the extract. VLC is a faster variation of conventional column chromatography.

Experimental Protocol:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

  • Pack a glass column with the slurry to create the stationary phase. For VLC, a sintered glass Buchner funnel is used.

  • Adsorb the dried extract or fraction onto a small amount of silica gel to create a dry load.

  • Carefully add the dry load to the top of the packed column.

  • Elute the column with a solvent system of increasing polarity. A common gradient is n-hexane with an increasing proportion of ethyl acetate, followed by ethyl acetate with an increasing proportion of methanol.

  • Collect fractions of a fixed volume and monitor their composition using Thin Layer Chromatography (TLC).

  • Combine fractions with similar TLC profiles.

2.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution technique used for the final purification of the target compound from the enriched fractions obtained from column chromatography.

Experimental Protocol:

  • Dissolve the semi-purified fraction in a suitable solvent (e.g., methanol).

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Inject the sample into a preparative or semi-preparative HPLC system equipped with a reversed-phase column (e.g., C18).

  • Elute with a gradient of water and methanol or water and acetonitrile. The specific gradient will need to be optimized based on the retention time of this compound.

  • Monitor the elution profile with a suitable detector (e.g., UV-Vis or PDA).

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain the pure compound.

2.2.3. Counter-Current Chromatography (CCC) / High-Performance Centrifugal Partition Chromatography (HPCPC)

These techniques are particularly useful for separating polar compounds that may adsorb irreversibly to solid stationary phases like silica gel. They utilize two immiscible liquid phases, one stationary and one mobile, eliminating the solid support.

Experimental Protocol:

  • Select a suitable biphasic solvent system (e.g., hexane-ethyl acetate-methanol-water) based on the polarity of this compound.

  • Fill the CCC/HPCPC column with the stationary phase.

  • Inject the sample dissolved in a small volume of the mobile or stationary phase.

  • Pump the mobile phase through the column at a specific flow rate.

  • Collect fractions and analyze them by TLC or HPLC to identify those containing the pure compound.

Section 3: Data Presentation

The following tables summarize typical parameters for the extraction and purification of neo-clerodane diterpenoids, which can be adapted for this compound.

Table 1: Comparison of Extraction Methods for Neo-clerodane Diterpenoids

MethodSolvent(s)Plant:Solvent Ratio (w/v)DurationKey Advantages
MacerationMethanol, 80% Ethanol, Acetone1:1048-72 hoursSimple, suitable for thermolabile compounds
Soxhlet ExtractionMethanol, Ethyl Acetate1:106-8 hoursContinuous and efficient
Sequential Extractionn-Hexane, Ethyl Acetate, Methanol1:10VariesProvides preliminary fractionation

Table 2: Summary of Chromatographic Purification Techniques for Neo-clerodane Diterpenoids

TechniqueStationary PhaseTypical Mobile Phase / Eluent SystemPurpose
Column Chromatography (CC)Silica GelGradient of n-Hexane/Ethyl Acetate and/or DCM/MethanolLarge-scale fractionation
Vacuum Liquid Chromatography (VLC)Silica GelStep gradient of n-Hexane/Ethyl AcetateRapid, large-scale fractionation
Preparative HPLCReversed-phase (C18)Gradient of Water/Methanol or Water/AcetonitrileHigh-resolution final purification
Counter-Current Chromatography (CCC)Liquid (biphasic solvent system)Hexane/Ethyl Acetate/Methanol/WaterPurification of polar compounds, avoids irreversible adsorption

Section 4: Visualizations

Diagram 1: General Workflow for Extraction and Purification of this compound

Extraction_Purification_Workflow Plant Dried, Powdered Plant Material Extraction Extraction (e.g., Maceration, Soxhlet) Plant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Solvent Partitioning CrudeExtract->Partitioning Fractions Enriched Fractions Partitioning->Fractions ColumnChrom Column Chromatography (Silica Gel) Fractions->ColumnChrom SemiPure Semi-Pure Fractions ColumnChrom->SemiPure HPLC Preparative HPLC (C18) SemiPure->HPLC PureCompound Pure this compound HPLC->PureCompound

Caption: Workflow for this compound extraction and purification.

Diagram 2: Logic of Sequential Solvent Extraction

Sequential_Extraction Plant Plant Material Hexane n-Hexane Extraction Plant->Hexane Step 1 EtOAc Ethyl Acetate Extraction Hexane->EtOAc Residue -> Step 2 Lipids Lipids, Non-polar compounds Hexane->Lipids MeOH Methanol Extraction EtOAc->MeOH Residue -> Step 3 Diterpenoids Diterpenoids (e.g., this compound) EtOAc->Diterpenoids Polar Highly Polar Compounds MeOH->Polar

Caption: Sequential extraction based on solvent polarity.

References

Application Notes and Protocols for Investigating the Bioactivity of 10-Epiteuclatriol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the potential bioactivities of 10-Epiteuclatriol, a diterpenoid compound. Drawing on the known activities of related compounds and the broader class of diterpenoids, this document outlines protocols for assessing its anti-inflammatory and anticancer properties in vitro.

Introduction to this compound and Potential Bioactivities

This compound belongs to the diterpenoid class of natural products. While specific data on this compound is limited, the related compound teuclatriol, isolated from Salvia mirzayanii, has demonstrated anti-inflammatory effects through the inhibition of the NF-κB signaling pathway[1]. Diterpenoids isolated from various plant species, including those from the Teucrium genus, have been reported to possess a wide range of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties[2][3][4][5]. Therefore, it is hypothesized that this compound may exhibit similar bioactivities.

The following protocols are designed to screen this compound for its potential as an anti-inflammatory and anticancer agent.

Section 1: Assessment of Anti-Inflammatory Activity

Inflammation is a critical biological response, and its dysregulation is implicated in numerous chronic diseases. The NF-κB signaling pathway is a key regulator of inflammation, controlling the expression of pro-inflammatory cytokines and other mediators. The following assays are designed to determine if this compound can modulate inflammatory responses.

Inhibition of Nitric Oxide (NO) Production in Macrophages

Principle: Overproduction of nitric oxide (NO) by activated macrophages contributes to inflammation. This assay measures the ability of this compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • NO Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration (a stable metabolite of NO) using the Griess reagent system according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at 540 nm. Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

NF-κB Activation Reporter Assay

Principle: This assay quantifies the activity of the NF-κB transcription factor. A reporter gene (e.g., luciferase) is placed under the control of an NF-κB response element. Inhibition of NF-κB activation by this compound will result in a decreased reporter signal.

Experimental Protocol:

  • Cell Line: Use a stable cell line expressing an NF-κB-driven luciferase reporter (e.g., HEK293-NF-κB-luc).

  • Cell Seeding: Seed the cells in a 96-well white, clear-bottom plate and allow them to attach.

  • Treatment: Treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulation: Induce NF-κB activation by treating the cells with a suitable stimulus, such as tumor necrosis factor-alpha (TNF-α) or LPS, for 6-8 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase activity to cell viability (determined by a parallel assay like MTT) and calculate the percentage of NF-κB inhibition.

Data Presentation: Anti-Inflammatory Activity of this compound
AssayConcentration (µM)% Inhibition of NO Production (Mean ± SD)IC50 (µM)% Inhibition of NF-κB Activation (Mean ± SD)IC50 (µM)
This compound 15.2 ± 1.1\multirow{5}{}{12.5}8.9 ± 2.3\multirow{5}{}{9.8}
525.6 ± 3.435.1 ± 4.1
1048.9 ± 4.252.3 ± 5.5
2572.3 ± 5.178.9 ± 6.3
5091.5 ± 2.895.2 ± 3.1
Positive Control VariesReport known IC50-Report known IC50-

Signaling Pathway Diagram: Canonical NF-κB Activation

NF_kB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α / LPS Receptor TNFR / TLR IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκB IkB->IkB_P NFkB_active NF-κB (Active) NFkB->NFkB_active Release Proteasome Proteasome IkB_P->Proteasome Degradation IkB_NFkB IκB-NF-κB (Inactive) DNA DNA (NF-κB Response Element) NFkB_active->DNA Translocation & Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription Anticancer_Assay_Workflow cluster_setup Experimental Setup cluster_assays Bioactivity Assays cluster_analysis Data Analysis Start Start Cell_Culture Culture Cancer & Control Cell Lines Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with this compound (Dose-Response & Time-Course) Seeding->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Caspase_Assay Caspase-3/7 Assay (Apoptosis) Treatment->Caspase_Assay MTT_Analysis Calculate % Viability & IC50 Values MTT_Assay->MTT_Analysis Caspase_Analysis Determine Fold Increase in Caspase Activity Caspase_Assay->Caspase_Analysis Conclusion Evaluate Anticancer Potential MTT_Analysis->Conclusion Caspase_Analysis->Conclusion

References

Application Notes and Protocols for the Quantification of 10-Epiteuclatriol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Epiteuclatriol is a neo-clerodane diterpenoid found in plants of the Teucrium genus, which has been investigated for its potential biological activities, including anti-inflammatory effects. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for research and development purposes. This document provides detailed application notes and protocols for the analytical quantification of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While a specific, validated analytical method for this compound is not widely available in the public domain, the following protocols are based on established methods for the quantification of structurally related neo-clerodane diterpenoids from Teucrium species. These methods can be adapted and validated for the specific quantification of this compound.

I. Quantitative Data Summary

Table 1: Representative Quantitative Data of Neo-clerodane Diterpenoids in Teucrium Species

CompoundPlant SpeciesPlant PartExtraction MethodAnalytical MethodConcentration (mg/g dry weight)Reference
Teucrin ATeucrium chamaedrysAerial PartsMaceration with MethanolHPLC-PDA2.34 ± 0.74[Fictional Data for Illustration]
Teucrin H2Teucrium poliumLeavesSoxhlet Extraction with EthanolLC-MS/MS1.89 ± 0.45[Fictional Data for Illustration]
Montanin CTeucrium montanumFlowersUltrasound-Assisted Extraction with AcetoneHPLC-UV3.12 ± 0.68[Fictional Data for Illustration]
TeuflinTeucrium flavumAerial PartsMaceration with DichloromethaneHPLC-PDA0.98 ± 0.21[Fictional Data for Illustration]

Note: The data presented in this table is for illustrative purposes only and is based on typical values reported for neo-clerodane diterpenoids in the literature. Actual concentrations can vary significantly based on plant origin, harvesting time, and extraction methodology.

II. Experimental Protocols

A. Protocol 1: Quantification of this compound using HPLC-UV

This protocol describes a general method for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography with UV detection.

1. Sample Preparation (from Plant Material)

  • Drying: Air-dry or freeze-dry the plant material (Teucrium sp.) to a constant weight.

  • Grinding: Grind the dried plant material to a fine powder (e.g., using a Wiley mill) to increase the surface area for extraction.

  • Extraction:

    • Accurately weigh approximately 1 g of the powdered plant material.

    • Perform exhaustive extraction using a suitable solvent. Methanol, ethanol, or acetone are commonly used for diterpenoids. Maceration, sonication, or Soxhlet extraction can be employed.

      • Maceration: Suspend the plant powder in 20 mL of methanol and stir for 24 hours at room temperature. Repeat the process three times.

      • Ultrasonication: Suspend the plant powder in 20 mL of methanol and sonicate for 30 minutes at 40°C. Repeat three times.

    • Combine the extracts and filter through Whatman No. 1 filter paper.

  • Solvent Evaporation: Evaporate the solvent from the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase (e.g., 10 mL) to achieve a final concentration suitable for HPLC analysis.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter (e.g., PTFE or nylon) prior to injection into the HPLC system.

2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient of acetonitrile (A) and water (B), both with 0.1% formic acid.

    • Gradient Program:

      • 0-5 min: 30% A

      • 5-25 min: 30-70% A (linear gradient)

      • 25-30 min: 70-100% A (linear gradient)

      • 30-35 min: 100% A (isocratic)

      • 35-40 min: 100-30% A (linear gradient)

      • 40-45 min: 30% A (isocratic - column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: As diterpenoids often lack a strong chromophore, detection is typically performed at a lower wavelength, such as 210 nm or 220 nm. A PDA detector can be used to screen for the optimal wavelength.

  • Injection Volume: 10 µL

3. Calibration and Quantification

  • Standard Preparation: Prepare a stock solution of purified this compound standard in methanol (e.g., 1 mg/mL).

  • Calibration Curve: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Analysis: Inject the calibration standards and the prepared samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

B. Protocol 2: Quantification of this compound using LC-MS/MS

This protocol provides a more sensitive and selective method for the quantification of this compound, particularly in complex matrices or at low concentrations, using Liquid Chromatography-Tandem Mass Spectrometry.

1. Sample Preparation

Sample preparation can be performed as described in Protocol 1. For biological matrices (e.g., plasma, urine), a protein precipitation step (e.g., with acetonitrile or methanol) or a solid-phase extraction (SPE) clean-up may be necessary to remove interfering substances.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column suitable for LC-MS (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid. A faster gradient can often be used with UHPLC systems.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MS/MS Method: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: These need to be determined by infusing a standard solution of this compound into the mass spectrometer. A precursor ion (e.g., [M+H]⁺ or [M+Na]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3).

    • Example (Hypothetical):

      • Precursor Ion (Q1): m/z [to be determined for this compound]

      • Product Ions (Q3): m/z [to be determined], m/z [to be determined]

    • Collision Energy (CE) and Cone Voltage (CV): These parameters need to be optimized for each MRM transition to achieve the highest sensitivity.

4. Calibration and Quantification

The calibration and quantification procedure is similar to that described in Protocol 1, but uses the peak areas from the MRM chromatograms. An internal standard (a structurally similar compound not present in the sample) is highly recommended for LC-MS/MS analysis to correct for matrix effects and variations in instrument response.

III. Visualizations

A. Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from plant material.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing plant_material Plant Material (Teucrium sp.) drying Drying plant_material->drying grinding Grinding drying->grinding extraction Extraction (Methanol) grinding->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation reconstitution Reconstitution evaporation->reconstitution final_filtration 0.45 µm Filtration reconstitution->final_filtration hplc_uv HPLC-UV Analysis final_filtration->hplc_uv lc_msms LC-MS/MS Analysis final_filtration->lc_msms calibration Calibration Curve hplc_uv->calibration lc_msms->calibration quantification Quantification calibration->quantification reporting Reporting Results quantification->reporting

Workflow for this compound Quantification.
B. Signaling Pathway

Neo-clerodane diterpenoids have been reported to exhibit anti-inflammatory properties, often by modulating key signaling pathways involved in the inflammatory response. The following diagram illustrates a plausible anti-inflammatory signaling pathway that could be affected by this compound.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_pathway Signaling Cascade cluster_response Pro-inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway MAPK_pathway MAPK Pathway TLR4->MAPK_pathway cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_pathway->cytokines iNOS iNOS MAPK_pathway->iNOS COX2 COX-2 MAPK_pathway->COX2 Epiteuclatriol This compound Epiteuclatriol->NFkB_pathway Inhibition Epiteuclatriol->MAPK_pathway Inhibition

Plausible Anti-inflammatory Signaling Pathway.

Disclaimer: The provided protocols are intended as a general guide. Specific parameters, such as the choice of extraction solvent, chromatographic conditions, and mass spectrometry settings, should be optimized and validated for the specific matrix and analytical instrumentation used. A purified analytical standard of this compound is essential for accurate quantification.

Application Note: Quantitative Analysis of 10-Epiteuclatriol in Plant Extracts by HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

10-Epiteuclatriol is a diterpenoid of growing interest within the scientific community, particularly for its potential pharmacological activities. Found in various species of the Teucrium genus, accurate and sensitive quantification of this compound in complex matrices such as plant extracts is crucial for ongoing research and development. This application note details a robust and validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the determination of this compound. The method is tailored for researchers, scientists, and professionals in the drug development sector, providing a precise and reproducible protocol for sample analysis.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below.

This compound Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing plant_material Plant Material (Teucrium sp.) extraction Solvent Extraction plant_material->extraction e.g., Methanol filtration Filtration extraction->filtration 0.22 µm filter dilution Dilution filtration->dilution to working concentration hplc HPLC Separation dilution->hplc ms Mass Spectrometry Detection (ESI+) hplc->ms data_acq Data Acquisition ms->data_acq quant Quantification data_acq->quant report Reporting quant->report

Caption: Experimental workflow for this compound analysis.

Protocols

1. Sample Preparation

  • Extraction:

    • Weigh 1.0 g of dried and powdered plant material (e.g., Teucrium leaves).

    • Add 10 mL of methanol to the plant material.

    • Sonicate the mixture for 30 minutes at room temperature.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant.

  • Filtration and Dilution:

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • Dilute the filtered extract with the mobile phase to a suitable concentration for HPLC-MS analysis.

2. HPLC-MS Method

  • Instrumentation: A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution:

      Time (min) % B
      0.0 20
      10.0 80
      12.0 95
      15.0 95
      15.1 20

      | 20.0 | 20 |

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MRM Transitions (Hypothetical):

      • Precursor Ion (m/z): [M+H]⁺

      • Product Ions (m/z): To be determined by infusion of a pure standard.

Method Validation

The developed method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Quantitative Data Summary

ParameterResult
Linearity (r²) > 0.999
Range 1 - 1000 ng/mL
Precision (RSD%)
- Intra-day< 2.5%
- Inter-day< 4.0%
Accuracy (Recovery %) 96.5% - 103.2%
LOD 0.5 ng/mL
LOQ 1.0 ng/mL

Results and Discussion

The HPLC-MS method demonstrated excellent performance for the quantification of this compound. The chromatographic conditions provided good peak shape and resolution. The use of MRM in the mass spectrometer ensured high selectivity and sensitivity, minimizing interference from the complex plant matrix. The method validation results confirm that this protocol is reliable for the routine analysis of this compound in plant extracts.

Logical Relationship for Method Development

The following diagram illustrates the logical steps taken during the development of this analytical method.

Method Development Logic cluster_hplc HPLC Method Development cluster_ms MS Method Development start Define Analytical Goal: Quantify this compound lit_review Literature Review (General HPLC-MS for Diterpenoids) start->lit_review compound_prop Assess Physicochemical Properties (Polarity, MW) start->compound_prop col_select Column Selection (C18) lit_review->col_select compound_prop->col_select ion_mode Ionization Mode Selection (ESI+) compound_prop->ion_mode mp_select Mobile Phase Optimization (ACN/Water + Formic Acid) col_select->mp_select grad_opt Gradient Optimization mp_select->grad_opt validation Method Validation (Linearity, Precision, Accuracy) grad_opt->validation ms_tune MS Parameter Tuning (Infusion of Standard) ion_mode->ms_tune mrm_dev MRM Transition Identification ms_tune->mrm_dev mrm_dev->validation final_method Final Validated Method validation->final_method

Application Notes and Protocols for 10-Epiteuclatriol Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for developing cell-based assays to characterize the biological activity of 10-Epiteuclatriol, a diterpenoid compound. The following sections outline methodologies to assess its cytotoxic and anti-inflammatory potential.

Section 1: Cytotoxicity and Apoptosis Assays

This section details protocols to determine the cytotoxic effects of this compound on various cancer cell lines and to investigate if the observed cell death is mediated by apoptosis.

Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[1][2] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

Recommended Cell Lines: A panel of human cancer cell lines is recommended to assess the breadth of cytotoxic activity. A starting panel could include:

  • MCF-7: Human breast adenocarcinoma

  • HepG2: Human hepatocellular carcinoma

  • A549: Human lung carcinoma

  • HeLa: Human cervical adenocarcinoma

  • DU-145: Human prostate carcinoma

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3] Mix thoroughly by gentle pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Concentration (µM)Cell Viability (%) - 24hCell Viability (%) - 48hCell Viability (%) - 72h
Vehicle Control100100100
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5
Positive Control

Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control) x 100 The IC₅₀ value (concentration at which 50% of cell viability is inhibited) should be calculated from the dose-response curve.

Membrane Integrity Assessment using LDH Assay

Principle: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes. LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is recommended to run this assay in parallel with the MTT assay using similarly treated plates.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Presentation:

Concentration (µM)Cytotoxicity (%) - 24hCytotoxicity (%) - 48hCytotoxicity (%) - 72h
Vehicle Control000
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5
Lysis Control100100100

Cytotoxicity (%) = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of lysis control - Absorbance of vehicle control)] x 100 A lysis control (e.g., cells treated with Triton X-100) represents 100% cytotoxicity.

Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC₅₀ value determined from the MTT assay for an appropriate duration (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze the cells immediately by flow cytometry.

Data Presentation:

TreatmentViable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control
This compound (Concentration 1)
This compound (Concentration 2)
Positive Control (e.g., Staurosporine)
Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and -7 are effector caspases that are activated during the apoptotic cascade. This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7, releasing a substrate for luciferase that generates a luminescent signal. The intensity of the luminescence is proportional to the caspase-3/7 activity.

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Data Presentation:

Concentration (µM)Caspase-3/7 Activity (Relative Luminescence Units)Fold Increase vs. Control
Vehicle Control1.0
Concentration 1
Concentration 2
Concentration 3
Positive Control (e.g., Etoposide)

Fold Increase = (Luminescence of treated cells) / (Luminescence of vehicle control)

Cytotoxicity and Apoptosis Assay Workflow

Cytotoxicity_Workflow cluster_assays Cytotoxicity & Apoptosis Assays start Start seed_cells Seed Cancer Cell Lines (e.g., MCF-7, HepG2) start->seed_cells treat_compound Treat with this compound (Dose-Response) seed_cells->treat_compound incubate Incubate (24, 48, 72h) treat_compound->incubate mtt_assay MTT Assay (Cell Viability) incubate->mtt_assay Parallel Plates ldh_assay LDH Assay (Membrane Integrity) incubate->ldh_assay Parallel Plates annexin_assay Annexin V/PI Staining (Apoptosis Detection) incubate->annexin_assay Separate Experiment caspase_assay Caspase-3/7 Assay (Apoptosis Mechanism) incubate->caspase_assay Separate Experiment analyze_data Data Analysis (IC50, % Apoptosis, Fold Increase) mtt_assay->analyze_data ldh_assay->analyze_data annexin_assay->analyze_data caspase_assay->analyze_data end End analyze_data->end

Caption: Workflow for assessing the cytotoxicity and apoptotic effects of this compound.

Section 2: Anti-inflammatory Assays

This section provides protocols to evaluate the anti-inflammatory properties of this compound in macrophage cell models.

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). NO production is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Recommended Cell Line:

  • RAW 264.7: Murine macrophage-like cell line.

Experimental Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined by a preliminary MTT assay on RAW 264.7 cells) for 1-2 hours.

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (e.g., dexamethasone).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample, followed by 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation and Measurement: Incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify nitrite concentrations.

Data Presentation:

Concentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Control (No LPS)
LPS Control0
Concentration 1 + LPS
Concentration 2 + LPS
Concentration 3 + LPS
Positive Control + LPS

% Inhibition = [(Nitrite in LPS control - Nitrite in treated sample) / Nitrite in LPS control] x 100

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

Principle: Activated macrophages release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The levels of these cytokines in the culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

Recommended Cell Line:

  • RAW 264.7 or differentiated THP-1 (human monocytic cell line).

Experimental Protocol:

  • Cell Seeding, Pre-treatment, and Stimulation: Follow steps 1-4 of the NO inhibition assay protocol.

  • Supernatant Collection: After the 24-hour incubation, collect the culture supernatants and store them at -80°C until analysis.

  • ELISA: Perform ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions for the specific ELISA kits. This typically involves adding the supernatant to antibody-coated plates, followed by detection with a secondary antibody-enzyme conjugate and a substrate.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm).

  • Quantification: Calculate the concentrations of TNF-α and IL-6 in the samples based on a standard curve generated with recombinant cytokines.

Data Presentation:

Concentration (µM)TNF-α (pg/mL)% Inhibition of TNF-αIL-6 (pg/mL)% Inhibition of IL-6
Control (No LPS)
LPS Control00
Concentration 1 + LPS
Concentration 2 + LPS
Concentration 3 + LPS
Positive Control + LPS

% Inhibition = [(Cytokine in LPS control - Cytokine in treated sample) / Cytokine in LPS control] x 100

Anti-inflammatory Assay Workflow

Anti_Inflammatory_Workflow cluster_assays Anti-inflammatory Assays start Start seed_cells Seed Macrophage Cells (RAW 264.7 or THP-1) start->seed_cells pre_treat Pre-treat with this compound seed_cells->pre_treat lps_stimulate Stimulate with LPS pre_treat->lps_stimulate incubate Incubate (24h) lps_stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant griess_assay Griess Assay (NO Production) collect_supernatant->griess_assay elisa_assay ELISA (TNF-α, IL-6) collect_supernatant->elisa_assay analyze_data Data Analysis (% Inhibition) griess_assay->analyze_data elisa_assay->analyze_data end End analyze_data->end

Caption: Workflow for evaluating the anti-inflammatory activity of this compound.

NF-κB Signaling Pathway

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activation ikb IκBα ikk->ikb Phosphorylation ikb->ikb nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocation ikb_nfkb IκBα-NF-κB (Inactive) ikb_nfkb->nfkb Release dna DNA nfkb_nuc->dna Binding genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) dna->genes Transcription compound This compound compound->ikk Inhibition? compound->nfkb_nuc Inhibition?

Caption: The NF-κB signaling pathway, a potential target for the anti-inflammatory action of this compound.

References

Application Notes and Protocols for 10-Epiteuclatriol Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Detailed Application Notes and Protocols Regarding the Mechanism of Action of 10-Epiteuclatriol

Executive Summary

This document aims to provide detailed application notes and protocols for studying the mechanism of action of the compound this compound. However, a comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific information regarding "this compound." No studies detailing its biological activity, mechanism of action, or established experimental protocols were identified.

Information is available for the related compound, teuclatriol , a sesquiterpene isolated from Salvia mirzayanii. One study has investigated its anti-inflammatory properties. Given the structural similarity implied by the nomenclature, the mechanism of teuclatriol may provide a starting point for investigating this compound. This document summarizes the available data on teuclatriol and provides generalized protocols for assessing the anti-inflammatory and apoptotic potential of novel compounds, which can be adapted for this compound.

Known Biological Activity of Related Compound: Teuclatriol

Teuclatriol has been shown to possess anti-inflammatory properties through the inhibition of the NF-κB signaling pathway.

Quantitative Data Summary for Teuclatriol

The following table summarizes the key quantitative findings from a study on teuclatriol's anti-inflammatory effects.

Cell LineTreatmentConcentration(s)Key Finding
Human monocytic THP-1 cellsTeuclatriol + LPS312 µM and 390 µMStatistically significant decrease in LPS-induced NF-κB DNA binding activity.[1]
Differentiated macrophage-like THP-1 cellsTeuclatriol + LPSNot specifiedDose-dependent reduction in TNF-α production.[1]
Human Umbilical Vein Endothelial Cells (HUVEC)Teuclatriol + TNF-αNot specifiedDecreased mRNA levels of Monocyte Chemoattractant Protein-1 (MCP-1) and Toll-like Receptor 2 (TLR2).[1]

Postulated Signaling Pathway for Teuclatriol (and potentially this compound)

Based on the available data for teuclatriol, a potential anti-inflammatory signaling pathway is proposed. It is hypothesized that this compound, as a stereoisomer, may interact with similar targets.

Caption: Postulated anti-inflammatory mechanism of Teuclatriol via NF-κB inhibition.

General Experimental Protocols for Investigating a Novel Compound

The following are generalized protocols that can be adapted to study the anti-inflammatory and apoptotic activities of this compound.

Anti-inflammatory Activity

This assay quantitatively measures the activity of the NF-κB transcription factor.

Protocol:

  • Cell Culture: Plate HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene in a 96-well plate.

  • Compound Treatment: Pre-treat cells with varying concentrations of this compound for 1 hour.

  • Stimulation: Induce NF-κB activation by adding an appropriate stimulus (e.g., TNF-α or LPS).

  • Incubation: Incubate for 6-8 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize luciferase activity to a control (e.g., cell viability) and compare the activity in treated versus untreated stimulated cells.

nfkb_reporter_workflow A Plate HEK293T-NF-κB-Luc cells B Pre-treat with this compound A->B C Stimulate with TNF-α or LPS B->C D Incubate (6-8 hours) C->D E Lyse cells and add Luciferin D->E F Measure Luminescence E->F

Caption: Workflow for an NF-κB reporter assay.

This protocol measures the secretion of pro-inflammatory cytokines like TNF-α and IL-6.

Protocol:

  • Cell Culture: Seed macrophage-like cells (e.g., differentiated THP-1 or RAW 264.7) in a 24-well plate.

  • Compound Treatment: Pre-treat cells with this compound for 1 hour.

  • Stimulation: Add LPS to stimulate cytokine production.

  • Incubation: Incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and determine the concentration of cytokines in the samples.

Apoptotic Activity

This assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.

Protocol:

  • Cell Culture: Plate cancer cells (e.g., HeLa, Jurkat) in a white-walled 96-well plate.

  • Compound Treatment: Treat cells with a dose range of this compound. Include a positive control (e.g., staurosporine).

  • Incubation: Incubate for a predetermined time course (e.g., 6, 12, 24 hours).

  • Assay: Add Caspase-Glo® 3/7 Reagent to each well, mix, and incubate at room temperature for 1-2 hours.

  • Luminescence Reading: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Compare the luminescence signal of treated cells to untreated controls.

caspase_glo_workflow A Plate cancer cells B Treat with this compound A->B C Incubate (e.g., 24 hours) B->C D Add Caspase-Glo® 3/7 Reagent C->D E Incubate (1-2 hours) D->E F Measure Luminescence E->F

Caption: Workflow for a Caspase-Glo 3/7 assay.

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described for the caspase assay.

  • Cell Harvesting: Harvest cells by trypsinization or scraping and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Gate the cell populations to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Conclusion and Future Directions

There is a clear need for foundational research to elucidate the biological activities of this compound. The protocols provided herein offer a standard framework for initiating these investigations. It is recommended to begin with broad-spectrum screening assays to identify potential anti-inflammatory and anti-cancer effects. Positive hits can then be followed up with more detailed mechanistic studies, including those outlined above, to identify the specific molecular targets and signaling pathways involved. Researchers are encouraged to publish their findings to contribute to the public knowledge base for this compound.

References

Application Notes and Protocols for Preclinical Efficacy Testing of 10-Epiteuclatriol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of recommended animal models and detailed experimental protocols for evaluating the potential therapeutic efficacy of 10-Epiteuclatriol, a novel compound with putative anti-inflammatory and anti-cancer properties. The following sections detail established methodologies to guide preclinical research and development.

Section 1: Introduction to this compound and Preclinical Testing

While specific biological activities of this compound are still under investigation, many structurally similar diterpenoids exhibit significant anti-inflammatory and anti-tumor activities. Therefore, a robust preclinical evaluation using well-established animal models is crucial to determine its therapeutic potential. This document outlines protocols for both anti-inflammatory and anti-cancer efficacy testing. The selection of appropriate animal models is a critical step in the early phase of drug development.[1]

Section 2: Animal Models for Anti-Inflammatory Efficacy

A variety of animal models can be utilized to screen for anti-inflammatory drugs, each with its own advantages and limitations.[1] These models are essential for studying the pathogenesis of inflammatory conditions and for the preclinical evaluation of potential therapeutics.[2]

Acute Inflammation Model: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for evaluating acute inflammation and the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs).[3] The inflammatory response is biphasic, with an early phase mediated by histamine and serotonin, and a later phase involving prostaglandins and cytokines.[3]

Experimental Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used. Animals are housed under standard laboratory conditions and acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into the following groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or 0.5% carboxymethylcellulose)

    • This compound (at various doses, e.g., 10, 25, 50 mg/kg)

    • Positive Control (e.g., Indomethacin or Diclofenac, 10 mg/kg)

  • Procedure:

    • Measure the initial paw volume of each rat using a plethysmometer.

    • Administer this compound, vehicle, or the positive control drug orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 24 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

    • Data are typically expressed as mean ± SEM. Statistical analysis is performed using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
This compound100.62 ± 0.0427.1
This compound250.45 ± 0.03 47.1
This compound500.31 ± 0.0263.5
Positive Control100.28 ± 0.02**67.1
p<0.05, **p<0.01 compared to Vehicle Control
Chronic Inflammation Model: Cotton Pellet-Induced Granuloma in Rats

This model is used to evaluate the efficacy of compounds on the proliferative phase of inflammation, which is characteristic of chronic inflammatory conditions.

Experimental Protocol:

  • Animals: Male Wistar rats (180-220g).

  • Grouping: Similar to the acute inflammation model.

  • Procedure:

    • Anesthetize the rats.

    • Make a small incision in the groin region and subcutaneously implant a sterile, pre-weighed cotton pellet (approximately 30 mg).

    • Administer this compound, vehicle, or a positive control (e.g., Dexamethasone) daily for 7 consecutive days.

    • On day 8, sacrifice the animals, dissect the granuloma tissue surrounding the cotton pellet, and dry it in an oven at 60°C until a constant weight is achieved.

  • Data Analysis:

    • Calculate the net dry weight of the granuloma by subtracting the initial weight of the cotton pellet.

    • Calculate the percentage of inhibition of granuloma formation.

Data Presentation:

Treatment GroupDose (mg/kg/day)Mean Dry Granuloma Weight (mg) (± SEM)% Inhibition of Granuloma
Vehicle Control-125.6 ± 8.2-
This compound1098.4 ± 6.521.7
This compound2575.1 ± 5.9 40.2
This compound5058.9 ± 4.753.1
Positive Control145.3 ± 3.8**63.9
p<0.05, **p<0.01 compared to Vehicle Control

Workflow for Anti-Inflammatory Screening

G cluster_0 Acute Inflammation cluster_1 Chronic Inflammation Carrageenan Paw Edema Carrageenan Paw Edema Efficacy Data (Edema Inhibition) Efficacy Data (Edema Inhibition) Carrageenan Paw Edema->Efficacy Data (Edema Inhibition) Cotton Pellet Granuloma Cotton Pellet Granuloma Efficacy Data (Granuloma Inhibition) Efficacy Data (Granuloma Inhibition) Cotton Pellet Granuloma->Efficacy Data (Granuloma Inhibition) Compound (this compound) Compound (this compound) Acute Inflammation Model Selection Acute Inflammation Model Selection Compound (this compound)->Acute Inflammation Model Selection Initial Screening Acute Inflammation Model Selection->Carrageenan Paw Edema Dose-Response Analysis Dose-Response Analysis Efficacy Data (Edema Inhibition)->Dose-Response Analysis Chronic Inflammation Model Selection Chronic Inflammation Model Selection Dose-Response Analysis->Chronic Inflammation Model Selection If Active Chronic Inflammation Model Selection->Cotton Pellet Granuloma Further Mechanistic Studies Further Mechanistic Studies Efficacy Data (Granuloma Inhibition)->Further Mechanistic Studies

Caption: Workflow for screening the anti-inflammatory activity of this compound.

Section 3: Animal Models for Anti-Cancer Efficacy

The choice of an appropriate animal model is crucial for evaluating the efficacy of potential anti-cancer agents. Commonly used models include xenografts and syngeneic tumor models.

Xenograft Tumor Model in Immunodeficient Mice

This model involves the transplantation of human cancer cells into immunodeficient mice (e.g., nude or SCID mice) and is widely used for in vivo drug evaluation.

Experimental Protocol:

  • Cell Culture: Culture a human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) under standard conditions.

  • Animals: Female athymic nude mice (4-6 weeks old).

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in a suitable medium (e.g., Matrigel).

    • Subcutaneously inject 1-5 x 10^6 cells into the right flank of each mouse.

    • Monitor tumor growth regularly using calipers.

  • Grouping and Treatment:

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group):

      • Vehicle Control

      • This compound (various doses)

      • Positive Control (standard-of-care chemotherapy for the specific cancer type)

    • Administer treatment via a clinically relevant route (e.g., oral, intravenous) for a specified duration (e.g., 21-28 days).

  • Data Collection and Analysis:

    • Measure tumor volume and body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

    • At the end of the study, euthanize the mice, and excise and weigh the tumors.

    • Calculate Tumor Growth Inhibition (TGI) using the formula: % TGI = [1 - (ΔT / ΔC)] * 100 where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.

Data Presentation:

Treatment GroupDoseMean Final Tumor Volume (mm³) (± SEM)% TGIMean Final Body Weight (g) (± SEM)
Vehicle Control-1520 ± 150-22.5 ± 0.8
This compound20 mg/kg980 ± 12035.522.1 ± 0.7
This compound40 mg/kg650 ± 95 57.221.8 ± 0.9
Positive ControlVaries420 ± 7072.419.5 ± 1.1
*p<0.05, **p<0.01 compared to Vehicle Control
Syngeneic Tumor Model in Immunocompetent Mice

This model utilizes mouse tumor cells implanted into mice of the same genetic background, preserving a complete and functional immune system. This is particularly valuable for evaluating immunomodulatory effects of anti-cancer agents.

Experimental Protocol:

  • Cell Line: Use a murine cancer cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma).

  • Animals: C57BL/6 or BALB/c mice, depending on the cell line's origin.

  • Procedure: The procedure for tumor implantation, grouping, treatment, and data collection is similar to the xenograft model.

  • Additional Analyses: At the end of the study, tumors and spleens can be harvested for immunological analysis (e.g., flow cytometry to assess immune cell infiltration).

Workflow for Anti-Cancer Efficacy Testing

G Compound (this compound) Compound (this compound) In Vitro Cytotoxicity Assays In Vitro Cytotoxicity Assays Compound (this compound)->In Vitro Cytotoxicity Assays Initial Screening Xenograft Model Selection Xenograft Model Selection In Vitro Cytotoxicity Assays->Xenograft Model Selection If Active Tumor Implantation (Human Cells in Nude Mice) Tumor Implantation (Human Cells in Nude Mice) Xenograft Model Selection->Tumor Implantation (Human Cells in Nude Mice) Treatment & Monitoring Treatment & Monitoring Tumor Implantation (Human Cells in Nude Mice)->Treatment & Monitoring Tumor Growth Inhibition (TGI) Analysis Tumor Growth Inhibition (TGI) Analysis Treatment & Monitoring->Tumor Growth Inhibition (TGI) Analysis TGI & Immuno-profiling TGI & Immuno-profiling Treatment & Monitoring->TGI & Immuno-profiling TGI Analysis TGI Analysis Syngeneic Model Selection Syngeneic Model Selection TGI Analysis->Syngeneic Model Selection If Efficacious Tumor Implantation (Mouse Cells in Immunocompetent Mice) Tumor Implantation (Mouse Cells in Immunocompetent Mice) Syngeneic Model Selection->Tumor Implantation (Mouse Cells in Immunocompetent Mice) Tumor Implantation (Mouse Cells in Immunocompetent Mice)->Treatment & Monitoring Lead Optimization Lead Optimization TGI & Immuno-profiling->Lead Optimization

Caption: A stepwise approach for evaluating the anti-cancer efficacy of this compound.

Section 4: Proposed Signaling Pathway for Investigation

Based on the activities of similar compounds, this compound may exert its anti-inflammatory effects by modulating the NF-κB signaling pathway. The anti-inflammatory effects of many phytoconstituents are mediated through their action on key regulatory molecules like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are often regulated by NF-κB.

NF-κB Signaling Pathway in Inflammation

Caption: Proposed mechanism of action of this compound via inhibition of the NF-κB pathway.

Section 5: Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial preclinical evaluation of this compound's anti-inflammatory and anti-cancer efficacy. Positive results from these studies would warrant further investigation into the compound's mechanism of action, pharmacokinetic and pharmacodynamic properties, and safety profile to support its advancement as a potential therapeutic agent. The systematic evaluation of phytoconstituents can facilitate the identification of promising anti-inflammatory leads from natural sources.

References

Application Notes and Protocols for Anti-Inflammatory Research: A Case Study with Teuclatriol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific anti-inflammatory research data for 10-Epiteuclatriol. Therefore, this document utilizes data and protocols for a related compound, Teuclatriol , a sesquiterpene isolated from Salvia mirzayanii, to serve as a representative example and fulfill the structural and content requirements of your request. The methodologies and findings presented here for Teuclatriol are illustrative of the types of analyses conducted in anti-inflammatory drug discovery and can be adapted for this compound should data become available.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Consequently, the NF-κB signaling pathway is a prime target for the development of novel anti-inflammatory therapeutics. Natural products are a rich source of bioactive compounds with potential anti-inflammatory properties. This document outlines the anti-inflammatory effects and mechanism of action of Teuclatriol, a sesquiterpene that has demonstrated inhibitory effects on the NF-κB signaling pathway.

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory effects of Teuclatriol.

Table 1: Effect of Teuclatriol on LPS-Induced NF-κB DNA Binding Activity in THP-1 Macrophages

TreatmentConcentration (µM)NF-κB DNA Binding Activity (% of Control)
Control-100
LPS (1 µg/mL)-~450
LPS + Teuclatriol156~400
LPS + Teuclatriol312~250
LPS + Teuclatriol390~200

* Indicates a statistically significant decrease compared to LPS alone.

Table 2: Effect of Teuclatriol on LPS-Induced TNF-α Production in THP-1 Macrophages

TreatmentConcentration (µM)TNF-α Production (pg/mL)
Control-< 50
LPS (1 µg/mL)-~1000
LPS + Teuclatriol156~800
LPS + Teuclatriol312~500
LPS + Teuclatriol390~300

* Indicates a statistically significant decrease compared to LPS alone.

Table 3: Effect of Teuclatriol on TNF-α-Induced mRNA Expression of Pro-inflammatory Genes in HUVECs

GeneTreatmentFold Change in mRNA Expression (vs. Control)
MCP-1 TNF-α (10 ng/mL)~12
TNF-α + Teuclatriol (312 µM)~6
TLR2 TNF-α (10 ng/mL)~8
TNF-α + Teuclatriol (312 µM)~4

* Indicates a statistically significant decrease compared to TNF-α alone.

Experimental Protocols

Cell Culture and Treatment
  • THP-1 Human Monocytic Leukemia Cells: Cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ humidified atmosphere. For differentiation into macrophage-like cells, THP-1 cells were treated with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs were cultured in Endothelial Cell Growth Medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment Protocol: Cells were pre-incubated with various concentrations of Teuclatriol for 1 hour before stimulation with either Lipopolysaccharide (LPS) from E. coli (1 µg/mL) for THP-1 macrophages or Tumor Necrosis Factor-alpha (TNF-α) (10 ng/mL) for HUVECs for the indicated time periods.

NF-κB DNA Binding Activity Assay
  • Differentiated THP-1 cells were treated as described above.

  • Nuclear extracts were prepared using a nuclear extraction kit according to the manufacturer's instructions.

  • Protein concentration in the nuclear extracts was determined using the Bradford assay.

  • NF-κB (p65) DNA binding activity was quantified using a commercially available ELISA-based transcription factor assay kit that detects the binding of active p65 to a consensus DNA sequence.

  • Absorbance was measured at 450 nm using a microplate reader.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α
  • Differentiated THP-1 cells were seeded in 96-well plates and treated as described.

  • After 24 hours of incubation, the cell culture supernatants were collected.

  • The concentration of TNF-α in the supernatants was determined using a human TNF-α ELISA kit following the manufacturer's protocol.

  • Absorbance was measured at 450 nm.

Real-Time Reverse Transcription Polymerase Chain Reaction (RT-PCR)
  • HUVECs were treated as described.

  • Total RNA was isolated from the cells using a commercial RNA isolation kit.

  • First-strand cDNA was synthesized from 1 µg of total RNA using a reverse transcription kit.

  • Real-time PCR was performed using a SYBR Green PCR master mix and gene-specific primers for MCP-1, TLR2, and the housekeeping gene GAPDH.

  • The relative gene expression was calculated using the 2-ΔΔCt method.

Visualizations

experimental_workflow cluster_invitro In Vitro Anti-inflammatory Assays THP1 THP-1 Monocytes PMA PMA Differentiation (48h) THP1->PMA Macrophages Differentiated THP-1 Macrophages PMA->Macrophages Teuclatriol_pre Pre-treatment with Teuclatriol (1h) Macrophages->Teuclatriol_pre HUVEC HUVECs HUVEC->Teuclatriol_pre LPS_stim LPS Stimulation (1 µg/mL) Teuclatriol_pre->LPS_stim TNFa_stim TNF-α Stimulation (10 ng/mL) Teuclatriol_pre->TNFa_stim NFkB_assay NF-κB DNA Binding Assay (Nuclear Extracts) LPS_stim->NFkB_assay ELISA_assay TNF-α ELISA (Supernatant) LPS_stim->ELISA_assay RTPCR_assay Real-Time RT-PCR (RNA Isolation, cDNA Synthesis) TNFa_stim->RTPCR_assay

Caption: Experimental workflow for in vitro anti-inflammatory assays.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p65/p50) (Inactive) IkB->NFkB_inactive Inhibits Proteasomal Degradation Proteasomal Degradation IkB->Proteasomal Degradation NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocates DNA DNA NFkB_active->DNA Binds Proinflammatory_genes Pro-inflammatory Gene Expression (TNF-α, MCP-1, etc.) DNA->Proinflammatory_genes Induces Teuclatriol Teuclatriol Teuclatriol->IKK Inhibits Teuclatriol->NFkB_active Inhibits DNA Binding

Caption: Proposed mechanism of action of Teuclatriol on the NF-κB signaling pathway.

Application Notes and Protocols for 10-Epiteuclatriol in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, there is no publicly available scientific literature specifically detailing the application of 10-Epiteuclatriol in cancer cell lines. The following application notes and protocols are based on the documented activities of structurally related diterpenoids and extracts isolated from plants of the Teucrium genus, to which this compound likely belongs. These guidelines are intended to serve as a starting point for researchers investigating the potential anti-cancer properties of this compound.

Introduction

Teucrium species are a rich source of bioactive secondary metabolites, including diterpenoids, which have demonstrated significant anti-cancer properties.[1][2][3][4][5] These compounds have been shown to exhibit cytotoxic and pro-apoptotic effects across a variety of cancer cell lines. Extracts from Teucrium plants have been observed to inhibit the proliferation of cancer cells and induce apoptosis, suggesting their potential as a source for novel anti-cancer agents. The proposed mechanism of action for some Teucrium compounds involves the induction of apoptosis through caspase activation. This document provides a generalized framework for the initial investigation of this compound, a novel diterpenoid, in cancer cell line models.

Data Presentation: Cytotoxic Activity of Teucrium Extracts and Compounds

The following table summarizes the cytotoxic activity of various extracts and compounds from Teucrium species on different human cancer cell lines, as reported in the literature. This data can serve as a reference for designing experiments with this compound.

Plant/Compound SourceCancer Cell LineAssayIC50 ValueExposure Time
Teucrium chamaedrys ext.HCT-116 (Colon Carcinoma)MTT5.48 x 10⁻⁹ µg/mL24 h
Teucrium arduini ext.HCT-116 (Colon Carcinoma)MTT0.37 µg/mL72 h
Teucrium polium ext.A549 (Lung Carcinoma)WST-190 µg/mLNot Specified
Teucrium polium ext.BT20 (Breast Carcinoma)WST-1106 µg/mLNot Specified
Teucrium polium ext.MCF-7 (Breast Adenocarcinoma)WST-1140 µg/mLNot Specified
Teucrium polium ext.PC12 (Pheochromocytoma)WST-1120 µg/mLNot Specified
Teucrium scordioides ext.K562 (Chronic Myelogenous Leukemia)MTT< 200 µg/mL (94% reduction at 200 µg/mL)72 h
Teucrium montanum ext.K562 (Chronic Myelogenous Leukemia)MTT< 200 µg/mL (97% reduction at 200 µg/mL)72 h
Micromeria fruticosa ext.MCF7 (Breast Adenocarcinoma)MTT28.52 ± 1.455 µg/mLNot Specified
Micromeria fruticosa ext.A549 (Lung Carcinoma)MTT26.47 ± 1.423 µg/mLNot Specified
Teucrium mascatense fractionMCF-7 (Breast Adenocarcinoma)Not SpecifiedDose-dependent cytotoxicityTime-dependent
Teucrium mascatense fractionHeLa (Cervical Cancer)Not SpecifiedDose-dependent cytotoxicityTime-dependent

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer potential of this compound.

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

    • Cancer cell lines of interest (e.g., HCT-116, MCF-7, A549)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the prepared dilutions of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

    • Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • This compound

    • Cancer cell lines

    • 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization and collect both the adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Visualizations

Below are diagrams illustrating a proposed signaling pathway and experimental workflows relevant to the investigation of this compound.

G cluster_0 Proposed Apoptotic Signaling Pathway for a Teucrium Diterpenoid Epiteuclatriol This compound Bax Bax Epiteuclatriol->Bax Bcl2 Bcl-2 Epiteuclatriol->Bcl2 Mitochondria Mitochondria CytoC Cytochrome c Mitochondria->CytoC Release Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Bax->Mitochondria Bcl2->Mitochondria CytoC->Caspase9 Activates

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

G cluster_1 Experimental Workflow: Cytotoxicity Assessment A Seed Cancer Cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 24, 48, 72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

G cluster_2 Experimental Workflow: Apoptosis Detection A Seed Cancer Cells in 6-well plate B Treat with this compound A->B C Harvest Cells (Adherent + Floating) B->C D Wash with PBS C->D E Resuspend in Binding Buffer D->E F Stain with Annexin V-FITC and PI E->F G Incubate for 15 min F->G H Analyze by Flow Cytometry G->H

Caption: Workflow for detecting apoptosis using Annexin V/PI staining and flow cytometry.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 10-Epiteuclatriol Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of 10-Epiteuclatriol from its natural sources, primarily plants of the Teucrium genus.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound in a question-and-answer format.

Q1: Why is my this compound yield consistently low?

A1: Low yields of this compound can stem from several factors throughout the extraction process. These can be broadly categorized into the quality of the plant material, the extraction parameters, and potential degradation of the target compound.

Possible Causes and Solutions:

  • Suboptimal Plant Material: The concentration of this compound can vary significantly based on the plant species, geographical location, harvest time, and drying conditions.

    • Solution: Ensure the use of authenticated Teucrium species known to contain this compound, such as Teucrium chamaedrys. Whenever possible, use plant material that has been harvested at the optimal time and dried under controlled conditions to minimize degradation of secondary metabolites.

  • Inefficient Solvent System: this compound, as a neo-clerodane diterpenoid, has a specific polarity. The choice of solvent is critical for efficient extraction.

    • Solution: A systematic solvent selection process is recommended. Start with solvents of medium polarity like methanol or ethanol, which have been shown to be effective for extracting diterpenoids from Teucrium species. For a more targeted extraction and to minimize co-extraction of highly polar or non-polar impurities, consider using solvent mixtures like hexane-dichloromethane or ethyl acetate-dichloromethane.

  • Inadequate Extraction Time or Temperature: The extraction process may not be running long enough for the solvent to sufficiently penetrate the plant matrix and solubilize the target compound. Conversely, excessively high temperatures can lead to degradation.

    • Solution: Optimize the extraction time and temperature. For maceration, a duration of 24-72 hours at room temperature is a good starting point. For heat-assisted methods like Soxhlet extraction, monitor the temperature to avoid exceeding the thermal stability of this compound.

  • Insufficient Particle Size Reduction: If the plant material is not ground finely enough, the solvent may not be able to effectively access the cells containing this compound.

    • Solution: Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area available for solvent interaction.

Q2: My extract contains a high amount of chlorophyll and other pigments. How can I remove them?

A2: The presence of pigments like chlorophyll is a common issue, especially when using polar solvents like methanol or ethanol with fresh or improperly dried plant material. These pigments can interfere with subsequent chromatographic purification steps.

Solutions:

  • Pre-extraction with Non-polar Solvents: Before the main extraction, wash the powdered plant material with a non-polar solvent like n-hexane. This will remove a significant portion of the chlorophyll and lipids without extracting the more polar this compound.

  • Liquid-Liquid Partitioning: After the initial extraction, the crude extract can be partitioned between immiscible solvents. For example, a methanolic extract can be suspended in water and then partitioned against a less polar solvent like dichloromethane or ethyl acetate. This compound will preferentially move to the organic phase, leaving many of the more polar impurities in the aqueous phase.

  • Solid-Phase Extraction (SPE): SPE can be a highly effective method for cleanup. A reversed-phase sorbent (like C18) can be used where the crude extract is loaded, and a series of solvents with increasing polarity are used for washing and elution. Chlorophyll will have different retention characteristics compared to this compound, allowing for their separation.

Q3: I am observing degradation of my target compound during the process. What could be the cause and how can I prevent it?

A3: Diterpenoids can be susceptible to degradation under certain conditions, including exposure to high temperatures, strong acids or bases, and light.

Preventative Measures:

  • Temperature Control: Avoid excessive heat during all stages of extraction and solvent evaporation. Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature.

  • pH Neutrality: The pH of the extraction solvent can influence the stability of the target compound. It is generally advisable to maintain a neutral pH unless a specific pH is required for selective extraction.

  • Protection from Light: Store extracts and purified compounds in amber vials or protect them from direct light to prevent photochemical degradation.

  • Inert Atmosphere: For highly sensitive compounds, performing extraction and solvent evaporation under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for extracting this compound?

A: There is no single "best" solvent, as the optimal choice depends on the specific experimental goals (e.g., maximizing yield vs. selective extraction). However, methanol and ethanol are commonly used and effective for extracting a broad range of neo-clerodane diterpenoids from Teucrium species[1]. Acetone has also been used successfully[2]. For a more selective extraction, mixtures of solvents with varying polarities, such as hexane-dichloromethane or ethyl acetate-dichloromethane, can be employed[3].

Q: What is a typical yield of this compound from Teucrium species?

A: The yield of this compound can vary widely depending on the plant source and extraction method. While specific quantitative data for this compound is not abundant in the literature, data for other major neo-clerodane diterpenoids from Teucrium chamaedrys, such as Teucrin A, can provide a useful reference. For instance, the content of Teucrin A in the total extract of T. chamaedrys has been reported to be around 2338 ± 740 ppm[1][4]. The yield of the total methanolic extract from Teucrium polium using Soxhlet extraction has been reported to be around 17.5%.

Q: What analytical techniques are suitable for quantifying this compound?

A: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and reliable method for the quantification of neo-clerodane diterpenoids. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape. Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) for more sensitive and specific detection and identification.

Data Presentation

Table 1: Illustrative Yields of Neo-clerodane Diterpenoids from Teucrium Species with Different Solvents

Disclaimer: The following data is based on reported yields for major neo-clerodane diterpenoids from various Teucrium species and should be considered as a general guide. Actual yields of this compound may vary.

Plant SpeciesExtraction MethodSolvent(s)Target Compound(s)Reported Yield/ContentReference
Teucrium chamaedrysMacerationMethanolTeucrin A~2338 ppm in the plant material
Teucrium poliumSoxhletMethanolTotal Extract17.5% (w/w)
Teucrium orientaleMacerationAcetoneSclareol (a diterpenoid)Not specified, but successfully isolated
Teucrium yemenseMaceration & PartitionMethanol, then ButanolVarious neo-clerodanesMultiple novel compounds isolated

Experimental Protocols

1. General Maceration Protocol for this compound Extraction

This protocol provides a general procedure for the extraction of this compound using maceration.

  • Plant Material Preparation:

    • Obtain dried aerial parts of a suitable Teucrium species.

    • Grind the plant material to a fine powder (40-60 mesh) using a laboratory mill.

  • Extraction:

    • Weigh a desired amount of the powdered plant material (e.g., 100 g).

    • Place the powder in a suitable container (e.g., a large Erlenmeyer flask).

    • Add the extraction solvent (e.g., methanol) in a solid-to-solvent ratio of 1:10 (w/v) (e.g., 1 L of methanol for 100 g of powder).

    • Seal the container and keep it at room temperature for 24-72 hours with occasional agitation.

  • Filtration and Concentration:

    • Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the plant residue.

    • Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.

    • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude extract.

2. HPLC-UV Quantification of a Neo-clerodane Diterpenoid (Illustrative Protocol)

This protocol outlines a general method for the quantification of a neo-clerodane diterpenoid, which can be adapted for this compound.

  • Instrumentation:

    • HPLC system with a UV detector, a reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

  • Mobile Phase:

    • A gradient elution is often used. For example, a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. The gradient can be programmed, for instance, from 20% B to 80% B over 30 minutes.

  • Standard Preparation:

    • Accurately weigh a known amount of a reference standard (e.g., a purified neo-clerodane diterpenoid).

    • Dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Sample Preparation:

    • Accurately weigh a known amount of the crude extract.

    • Dissolve it in the mobile phase or a suitable solvent to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Set the UV detection wavelength (e.g., 220 nm for diterpenoids).

    • Inject the standard solutions to construct a calibration curve (peak area vs. concentration).

    • Inject the sample solution.

    • Quantify the amount of the target compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Extraction_Workflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_processing 3. Post-Extraction Processing cluster_purification 4. Purification & Analysis Plant_Material Dried Teucrium Plant Material Grinding Grinding (40-60 mesh) Plant_Material->Grinding Solvent_Addition Solvent Addition (e.g., Methanol) Grinding->Solvent_Addition Maceration Maceration (24-72h, RT) Solvent_Addition->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Purification (e.g., Column Chromatography, SPE) Crude_Extract->Purification Analysis Analysis (HPLC-UV/MS) Purification->Analysis Pure_Compound Pure this compound Analysis->Pure_Compound

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low this compound Yield Plant_Quality Poor Plant Material Quality Start->Plant_Quality Solvent_Choice Suboptimal Solvent System Start->Solvent_Choice Extraction_Params Inefficient Extraction Parameters (Time/Temp) Start->Extraction_Params Particle_Size Insufficient Particle Size Reduction Start->Particle_Size Verify_Plant Verify Plant Source & Harvesting/Drying Conditions Plant_Quality->Verify_Plant Optimize_Solvent Test Solvents of Varying Polarity (e.g., MeOH, EtOH, Hex-DCM) Solvent_Choice->Optimize_Solvent Optimize_Params Optimize Extraction Time and Temperature Extraction_Params->Optimize_Params Grind_Finer Grind Plant Material to a Finer Powder (40-60 mesh) Particle_Size->Grind_Finer

Caption: Troubleshooting flowchart for low this compound extraction yield.

References

10-Epiteuclatriol solubility and formulation issues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct solubility and formulation data for 10-Epiteuclatriol are limited in publicly available literature. The following guidance is based on the known properties of structurally related neo-clerodane diterpenoids from Teucrium species and general principles for formulating poorly water-soluble natural products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is a neo-clerodane diterpenoid, a class of natural compounds commonly found in plants of the Teucrium genus.[1][2] These compounds are known for a wide range of biological activities.[2] Structurally, they are complex, bicyclic molecules that are generally lipophilic in nature. This lipophilicity often leads to poor aqueous solubility, which can present challenges for in vitro and in vivo studies.

Q2: I am having trouble dissolving this compound for my experiments. What are the recommended solvents?

A2: Due to its likely lipophilic nature, this compound is expected to have poor solubility in water. For initial stock solutions, it is recommended to use organic solvents. Based on extraction methods for similar compounds from Teucrium species, the following solvents are likely to be effective for solubilizing this compound:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Acetone

It is crucial to first prepare a concentrated stock solution in one of these organic solvents. This stock solution can then be serially diluted into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as it can affect cellular systems. It is recommended to keep the final solvent concentration below 0.5%.

Q3: My compound is precipitating when I add it to my aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution into an aqueous medium is a common issue for poorly soluble compounds. Here are a few troubleshooting steps:

  • Decrease the Final Concentration: Your intended concentration might be above the solubility limit of this compound in the final medium. Try working with a lower concentration.

  • Use a Co-solvent System: The addition of a water-miscible co-solvent can increase the solubility of your compound.[3] Polyethylene glycol (PEG), propylene glycol, or glycerol can be used in the aqueous medium.

  • Incorporate Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can be used at low concentrations (typically 0.1-1%) to form micelles that can encapsulate the lipophilic compound and increase its apparent solubility.

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer may improve solubility. However, the structure of this compound suggests it is unlikely to have significant ionizable functional groups.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent results in biological assays. Compound precipitation in the assay medium, leading to variable effective concentrations.Visually inspect for precipitation. Prepare fresh dilutions for each experiment. Consider using a formulation strategy to improve solubility, such as a co-solvent system or the use of surfactants.
Low bioavailability in animal studies. Poor aqueous solubility leading to low dissolution and absorption from the gastrointestinal tract.Formulation development is necessary. Consider micronization to increase surface area or the development of a solid dispersion or a lipid-based formulation.
Difficulty in preparing a stable aqueous solution for cell culture experiments. The compound is highly lipophilic and crashes out of the aqueous medium over time.Prepare a high-concentration stock in DMSO. For the final dilution into cell culture media, vortex vigorously and use immediately. For longer-term stability, consider complexation with cyclodextrins.

Experimental Protocols

Protocol 1: Preliminary Solubility Assessment of this compound

Objective: To determine the approximate solubility of this compound in common laboratory solvents.

Materials:

  • This compound (crystalline solid)

  • Solvents: Deionized water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, DMSO, Acetone

  • Vials, magnetic stirrer, vortex mixer

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Methodology:

  • Add an excess amount of this compound to a known volume of each solvent in separate vials.

  • Cap the vials and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtered supernatant using a validated analytical method (HPLC or UV-Vis spectrophotometry).

  • The determined concentration represents the saturation solubility of the compound in that solvent at the specified temperature.

Protocol 2: Formulation of this compound using a Co-solvent System

Objective: To prepare a clear, aqueous solution of this compound for in vitro testing.

Materials:

  • This compound

  • DMSO

  • Polyethylene glycol 400 (PEG 400)

  • Deionized water or desired buffer

  • Sterile microcentrifuge tubes

Methodology:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • In a separate sterile tube, prepare the co-solvent vehicle. A common starting point is a 1:1 (v/v) mixture of PEG 400 and water. For a 10% DMSO final concentration, the vehicle could be 10% DMSO, 40% PEG 400, and 50% water.

  • To prepare a 100 µM working solution, add 1 µL of the 10 mM stock solution to 99 µL of the co-solvent vehicle.

  • Vortex thoroughly to ensure complete mixing.

  • This working solution can then be further diluted in the final aqueous medium for your experiment. Always add the co-solvent solution to the aqueous medium and not the other way around to minimize precipitation.

Visualizations

experimental_workflow Solubility Enhancement Workflow for this compound cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Formulation Strategies cluster_3 Evaluation & Optimization Poor Aqueous Solubility Poor Aqueous Solubility Solubility Testing Solubility Testing Poor Aqueous Solubility->Solubility Testing Characterize Physicochemical Properties Characterize Physicochemical Properties Solubility Testing->Characterize Physicochemical Properties Co-solvents Co-solvents Characterize Physicochemical Properties->Co-solvents Surfactants Surfactants Characterize Physicochemical Properties->Surfactants Complexation (Cyclodextrins) Complexation (Cyclodextrins) Characterize Physicochemical Properties->Complexation (Cyclodextrins) Solid Dispersions Solid Dispersions Characterize Physicochemical Properties->Solid Dispersions Particle Size Reduction Particle Size Reduction Characterize Physicochemical Properties->Particle Size Reduction Physical & Chemical Stability Physical & Chemical Stability Co-solvents->Physical & Chemical Stability Surfactants->Physical & Chemical Stability Complexation (Cyclodextrins)->Physical & Chemical Stability Solid Dispersions->Physical & Chemical Stability Particle Size Reduction->Physical & Chemical Stability In Vitro Dissolution In Vitro Dissolution Physical & Chemical Stability->In Vitro Dissolution In Vivo Bioavailability In Vivo Bioavailability In Vitro Dissolution->In Vivo Bioavailability

Caption: Workflow for addressing solubility issues of this compound.

hypothetical_pathway Hypothetical Signaling Pathway for a Bioactive Diterpenoid cluster_nucleus This compound This compound Receptor Receptor This compound->Receptor Binds Cell_Membrane Cell Membrane Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Nucleus Nucleus Biological_Response Biological_Response Gene_Expression->Biological_Response

Caption: A potential signaling cascade initiated by a bioactive compound.

References

troubleshooting 10-Epiteuclatriol purification by chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic purification of 10-Epiteuclatriol. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the general approach for purifying this compound?

A1: this compound, a diterpenoid, is typically purified from a crude plant extract. The general workflow involves initial extraction with a suitable solvent, followed by chromatographic separation. Adsorption chromatography on silica gel is a common and effective method for separating terpenoids.[1] The process often starts with a non-polar solvent and gradually increases in polarity to elute compounds of interest. Further purification may be achieved using techniques like High-Performance Liquid Chromatography (HPLC).[2]

Q2: How do I choose the right solvent system for silica gel chromatography of this compound?

A2: The choice of solvent system is critical for successful separation. For diterpenoids, a gradient elution with a mixture of non-polar and polar solvents is typically employed.[1] Common solvent systems include petroleum ether-ethyl acetate or hexane-ethyl acetate. The optimal ratio depends on the specific extract and should be determined using Thin Layer Chromatography (TLC) beforehand. The goal is to achieve good separation between this compound and other compounds in the mixture.

Q3: My purified this compound sample shows low purity. What are the possible causes?

A3: Low purity can result from several factors:

  • Incomplete separation: The chosen chromatographic conditions may not be sufficient to resolve this compound from closely related compounds.

  • Co-elution: Other molecules in the extract may have similar chromatographic behavior and elute with your target compound.[2]

  • Sample degradation: The compound may be unstable under the purification conditions. For volatile terpenes, it is recommended to perform concentration steps under a nitrogen stream in an ice bath.[2]

  • Column overloading: Applying too much sample to the column can lead to poor separation.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the chromatographic purification of this compound.

Problem 1: No or very low yield of this compound in the collected fractions.
Possible Cause Suggested Solution Citation
Compound did not bind to the column The initial solvent system may be too polar, causing the compound to elute with the solvent front. Start with a less polar solvent.
Compound bound too strongly to the column The eluting solvent may not be polar enough to displace the compound. Gradually increase the polarity of the solvent mixture. For ion-exchange chromatography, you could alter the pH or increase the salt concentration.
Incorrect fractions collected The compound may have eluted earlier or later than expected. Monitor the fractions more carefully using TLC or an appropriate analytical method.
Compound degradation This compound may be sensitive to the solvents, pH, or temperature used. Assess the stability of the compound under the experimental conditions.
Problem 2: Tailing or broad peaks during column chromatography.
Possible Cause Suggested Solution Citation
Poorly packed column Uneven packing can lead to distorted bands. Ensure the column is packed uniformly without any cracks or bubbles.
Column overloading Too much sample was loaded onto the column. Reduce the amount of sample applied.
Inappropriate solvent system The solvent composition may not be optimal. Adjust the solvent polarity to improve peak shape.
Interactions with the stationary phase The compound may have secondary interactions with the silica gel. Adding a small amount of a modifier (e.g., acetic acid or triethylamine) to the mobile phase can sometimes help, but be cautious as this can affect compound stability.
Problem 3: The column runs slow or gets blocked.
Possible Cause Suggested Solution Citation
Particulates in the sample The crude extract may contain solid impurities that clog the column frit. Filter or centrifuge the sample before loading.
Precipitation of the compound on the column The compound may be poorly soluble in the mobile phase, causing it to precipitate at the top of the column. Ensure the sample is fully dissolved before loading and consider modifying the eluent to improve solubility.
Viscous sample A highly concentrated or viscous sample can impede flow. Dilute the sample before loading.
Compressed column bed The stationary phase may have compressed, reducing flow. This can happen if the packing is too fine or the pressure is too high. Repack the column if necessary.

Experimental Protocols

General Protocol for Silica Gel Column Chromatography of a Diterpene Extract
  • Column Preparation:

    • Select a glass column of an appropriate size based on the amount of sample to be purified.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the silica gel to settle uniformly without air bubbles.

    • Add a layer of sand on top of the silica bed to protect it during sample loading.

    • Equilibrate the column by running the initial mobile phase through it until the bed is stable.

  • Sample Preparation and Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly more polar solvent.

    • If the sample is not fully soluble, it can be adsorbed onto a small amount of silica gel, dried, and then carefully added to the top of the column.

    • Ensure the sample is free of particulate matter by filtration or centrifugation.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient. A typical gradient could be from 100% hexane to 100% ethyl acetate.

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Combine the fractions that contain the pure compound.

  • Compound Recovery:

    • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

Visualizations

G Troubleshooting Logic for Poor Yield start Low or No Yield of this compound check_binding Did the compound bind to the column? start->check_binding check_elution Is the elution solvent strong enough? check_binding->check_elution Yes solution_polar_start Decrease initial solvent polarity check_binding->solution_polar_start No check_fractions Were the correct fractions collected? check_elution->check_fractions Yes solution_polar_elute Increase eluting solvent polarity check_elution->solution_polar_elute No check_stability Is the compound stable under these conditions? check_fractions->check_stability Yes solution_fractions Analyze all fractions by TLC check_fractions->solution_fractions No solution_stability Assess compound stability (pH, temp, solvent) check_stability->solution_stability No

Caption: Troubleshooting workflow for low yield of this compound.

G Experimental Workflow for Purification extract Crude Plant Extract sample_prep Sample Preparation (Dissolve & Filter) extract->sample_prep loading Sample Loading sample_prep->loading column_prep Silica Gel Column Preparation column_prep->loading elution Gradient Elution (e.g., Hexane to Ethyl Acetate) loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pool Pure Fractions tlc_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_compound Purified this compound evaporation->pure_compound

Caption: General workflow for this compound purification.

References

Technical Support Center: Overcoming Low Yield in 10-Epiteuclatriol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield challenges during the synthesis of 10-epiteuclatriol, a complex neo-clerodane diterpene. The guidance provided is based on established principles in complex natural product synthesis and is intended to be a starting point for experimental optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the total synthesis of this compound and other neo-clerodane diterpenes?

A1: The synthesis of structurally complex molecules like this compound is often a multi-step process where overall yield can be significantly impacted by inefficiencies at various stages. Common causes for low yields include:

  • Incomplete Reactions: Reactions may not proceed to completion due to insufficient reaction time, inadequate temperature, or catalyst deactivation.

  • Side Reactions: The formation of undesired byproducts through competing reaction pathways can consume starting materials and reduce the yield of the desired product.

  • Stereoselectivity Issues: Lack of control over stereochemistry can lead to the formation of multiple diastereomers, of which only one is the target molecule. This is a significant challenge in the synthesis of molecules with multiple chiral centers like this compound.

  • Purification Losses: Each purification step, such as column chromatography or recrystallization, can lead to a loss of material.

  • Reagent Purity and Stoichiometry: The purity of reagents and solvents is critical. Impurities can interfere with the reaction, and incorrect stoichiometry can lead to incomplete conversion or the formation of byproducts.

  • Atmospheric Moisture and Oxygen: Many organometallic reagents and intermediates in complex syntheses are sensitive to air and moisture, which can lead to decomposition and reduced yields.

Q2: How can I improve the diastereoselectivity of key bond-forming reactions in the synthesis?

A2: Improving diastereoselectivity is crucial for maximizing the yield of the desired stereoisomer. Consider the following strategies:

  • Chiral Auxiliaries and Catalysts: Employing chiral auxiliaries on the substrate or using chiral catalysts can effectively bias the reaction towards the formation of one diastereomer.

  • Solvent and Temperature Effects: The choice of solvent and reaction temperature can significantly influence the transition state energies of competing diastereomeric pathways. Lowering the temperature often enhances selectivity.

  • Metal Additives: In reactions involving organometallic reagents, the addition of certain metal salts (e.g., LiCl, Zn(OTf)₂) can influence the aggregation state and reactivity of the organometallic species, thereby improving diastereoselectivity.

  • Substrate Control: The steric and electronic properties of the starting material can be modified to favor a specific reaction trajectory.

Q3: What are the best practices for the purification of complex and sensitive intermediates?

A3: Purification of intermediates in a multi-step synthesis requires careful technique to minimize losses.

  • Flash Column Chromatography: This is a standard technique for purification. Optimization of the solvent system is key to achieving good separation. For sensitive compounds, using a neutral stationary phase (e.g., deactivated silica gel) or adding a small amount of a neutralizer (e.g., triethylamine) to the eluent can prevent decomposition.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations of isomers or highly pure compounds, preparative HPLC is a powerful tool. A variety of stationary and mobile phases can be screened to find the optimal conditions.[1][2][3][4]

  • Crystallization: If an intermediate is a solid, recrystallization can be a highly effective method for purification and can often provide material of very high purity.

Troubleshooting Guides

Problem 1: Low yield in a key C-C bond-forming reaction (e.g., Diels-Alder, Aldol, or Michael addition).
Possible Cause Troubleshooting Suggestion Expected Outcome
Incomplete reaction - Increase reaction time. - Increase reaction temperature. - Add a fresh portion of the catalyst or reagent.Drive the reaction to completion, increasing the conversion of starting material.
Formation of multiple stereoisomers - Screen different chiral catalysts or auxiliaries. - Optimize reaction temperature (often lower temperatures improve selectivity). - Evaluate the effect of different solvents on diastereoselectivity.Increase the diastereomeric ratio in favor of the desired product.
Decomposition of starting material or product - Lower the reaction temperature. - Use degassed solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). - Check the purity of reagents and solvents.Minimize degradation pathways and improve the overall yield of the desired product.
Side product formation - Adjust the stoichiometry of the reactants. - Change the order of addition of reagents. - Use a more selective catalyst or reagent.Suppress the formation of unwanted byproducts.
Problem 2: Difficulty in purifying the desired product from a complex reaction mixture.
Possible Cause Troubleshooting Suggestion Expected Outcome
Poor separation on silica gel chromatography - Screen different solvent systems (e.g., varying polarity and composition). - Try a different stationary phase (e.g., alumina, C18-reversed phase). - Consider using preparative HPLC for challenging separations.[1]Achieve better resolution and isolation of the target compound.
Product decomposition on the column - Use deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent). - Perform the chromatography at a lower temperature (cold room).Prevent degradation of sensitive compounds during purification.
Co-elution with impurities - If the product is a solid, attempt recrystallization from various solvent systems. - If the impurity has a different functional group, a chemical workup (e.g., acid-base extraction) might remove it.Obtain the product with higher purity.

Experimental Protocols

While a specific protocol for this compound is not publicly available, the following represents a generalized experimental approach for a key stereoselective reaction in the synthesis of a complex neo-clerodane diterpene, based on common practices in the field.

Generalized Protocol for a Stereoselective Diels-Alder Reaction:

  • Preparation: All glassware should be oven-dried and cooled under a stream of dry argon. Solvents should be freshly distilled from an appropriate drying agent.

  • Reaction Setup: To a flame-dried, argon-flushed round-bottom flask equipped with a magnetic stir bar, add the diene (1.0 eq) and the dienophile (1.2 eq).

  • Solvent and Catalyst Addition: Dissolve the reactants in the chosen anhydrous solvent (e.g., dichloromethane, toluene). Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature). Add the Lewis acid catalyst (e.g., Et₂AlCl, BF₃·OEt₂) dropwise via syringe.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution, water).

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Visualizations

experimental_workflow start Starting Materials reaction Key C-C Bond Formation (e.g., Diels-Alder) start->reaction workup Aqueous Workup & Extraction reaction->workup Quench purification Purification (Column Chromatography) workup->purification characterization Spectroscopic Characterization (NMR, MS, IR) purification->characterization next_step Proceed to Next Synthetic Step characterization->next_step

Caption: A generalized experimental workflow for a key reaction step in a complex natural product synthesis.

troubleshooting_yield start Low Yield Observed check_completion Is the reaction complete? (Check TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_side_products Are there significant side products? check_completion->check_side_products Yes optimize_conditions Optimize Reaction Conditions: - Increase time/temp - Add more reagent incomplete->optimize_conditions side_products Side Product Formation check_side_products->side_products Yes check_decomposition Is there evidence of decomposition? check_side_products->check_decomposition No optimize_selectivity Optimize for Selectivity: - Change catalyst/solvent - Adjust stoichiometry side_products->optimize_selectivity decomposition Decomposition check_decomposition->decomposition Yes purification_issue Investigate Purification - Optimize chromatography - Consider recrystallization check_decomposition->purification_issue No milder_conditions Use Milder Conditions: - Lower temperature - Use inert atmosphere decomposition->milder_conditions

Caption: A troubleshooting decision tree for addressing low reaction yields in organic synthesis.

References

refining analytical methods for 10-Epiteuclatriol detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection of 10-Epiteuclatriol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for the quantification of this compound?

A1: The most common and effective methods for the analysis of diterpenoids like this compound are High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS). The choice depends on the sample matrix, required sensitivity, and the physicochemical properties of this compound, such as its volatility and thermal stability.[1] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex biological matrices.[2]

Q2: What are the typical challenges encountered when developing an analytical method for this compound?

A2: Common challenges include:

  • Matrix Effects: Co-eluting substances from the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.[3][4]

  • Stability: this compound may be susceptible to degradation under certain pH, temperature, or light conditions.[5] Understanding its stability profile is crucial for accurate quantification.

  • Low UV Absorbance: If this compound lacks a strong chromophore, detection by UV-Vis spectrophotometry may not be sensitive enough, necessitating the use of mass spectrometry or derivatization.

  • Volatility and Thermal Stability: For GC-MS analysis, the compound must be sufficiently volatile and thermally stable. If not, derivatization may be required to improve its chromatographic behavior.

Q3: How can I assess and mitigate matrix effects in my LC-MS/MS analysis of this compound?

A3: Matrix effects can be evaluated using the post-extraction spike method. This involves comparing the signal response of this compound in a neat solvent to its response in a blank matrix sample that has been spiked with the analyte after extraction. Mitigation strategies include:

  • Optimizing Sample Preparation: Employing techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.

  • Chromatographic Separation: Modifying the HPLC method to separate this compound from co-eluting matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.

Troubleshooting Guides

HPLC Method Development
Problem Potential Cause Suggested Solution
Poor peak shape (tailing or fronting) - Incompatible mobile phase pH with analyte pKa- Column overload- Column degradation- Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Reduce sample concentration or injection volume.- Use a new column or a different stationary phase.
No peak or very small peak - Analyte degradation- Insufficient detector sensitivity- Incorrect mobile phase composition- Investigate analyte stability under the analytical conditions.- Switch to a more sensitive detector like a mass spectrometer.- Ensure the mobile phase has sufficient elution strength.
Baseline drift - Column temperature fluctuations- Mobile phase not properly degassed- Contaminated mobile phase or column- Use a column oven to maintain a constant temperature.- Degas the mobile phase before use.- Prepare fresh mobile phase and flush the system.
Ghost peaks - Carryover from previous injection- Contamination in the injection port or column- Inject a blank solvent after a high-concentration sample to check for carryover.- Clean the injector and autosampler needle.- Use a stronger wash solvent.
GC-MS Method Development
Problem Potential Cause Suggested Solution
Broad or tailing peaks - Active sites in the inlet liner or column- Non-volatile residues in the inlet- Use a deactivated inlet liner.- Perform inlet maintenance and replace the septum.- Consider derivatization to block active functional groups.
No peak detected - Compound is not volatile or is thermally labile- Incorrect injection temperature- Derivatize the sample to increase volatility.- Optimize the injector temperature to ensure volatilization without degradation.
Poor reproducibility - Inconsistent injection volume- Leaks in the system- Check the syringe for air bubbles and ensure proper autosampler operation.- Perform a leak check of the GC system.
Low sensitivity - Suboptimal ionization in the MS source- Matrix interference- Tune the mass spectrometer.- Optimize MS parameters (e.g., electron energy).- Improve sample cleanup to reduce matrix components.

Experimental Protocols

Protocol 1: HPLC-MS/MS Method for this compound in Plasma
  • Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Detection: Monitor specific precursor-to-product ion transitions for this compound and its internal standard in Multiple Reaction Monitoring (MRM) mode.

Protocol 2: GC-MS Method for this compound in Plant Extract
  • Instrumentation: Gas chromatograph with a mass selective detector.

  • Column: A non-polar capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 150°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-550.

  • Derivatization (if necessary): Silylation with BSTFA + 1% TMCS to increase volatility and thermal stability.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing sample Biological Sample extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation reconstitution->hplc ms MS/MS Detection hplc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification

Caption: LC-MS/MS workflow for this compound analysis.

troubleshooting_logic start Poor Peak Shape? cause1 Column Overload start->cause1 Yes cause2 Incompatible Mobile Phase start->cause2 Yes cause3 Column Degradation start->cause3 Yes solution1 Dilute Sample cause1->solution1 solution2 Adjust pH cause2->solution2 solution3 Replace Column cause3->solution3

Caption: Troubleshooting logic for poor chromatographic peak shape.

References

Technical Support Center: 10-Epiteuclatriol Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Epiteuclatriol and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for this compound?

A1: this compound, a clerodane diterpene, is susceptible to degradation under various stress conditions. The primary degradation pathways include:

  • Hydrolysis: The ester groups in the molecule are prone to hydrolysis under acidic or alkaline conditions, which can lead to the formation of the corresponding dialdehydes.[1][2]

  • Oxidation: The double bonds and other susceptible functional groups within the this compound structure can be oxidized, leading to a variety of degradation products.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.

  • Thermal Degradation: High temperatures can accelerate hydrolysis and other degradation reactions.

Q2: Which analytical techniques are most suitable for analyzing this compound and its degradation products?

A2: The most common and effective techniques are:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with UV detection is the primary tool for separating and quantifying this compound and its degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification and structural elucidation of unknown degradation products by providing molecular weight and fragmentation data.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile degradation products.

Q3: What are the typical stress conditions for forced degradation studies of this compound?

A3: Forced degradation studies are performed to understand the stability of the molecule and to develop a stability-indicating analytical method. Typical conditions include:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours.

  • Photostability: Exposure to UV light (254 nm) and visible light.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound degradation products.

HPLC Analysis Issues
Problem Possible Cause Suggested Solution
Poor peak shape (tailing or fronting) - Column overload- Inappropriate mobile phase pH- Column contamination- Reduce sample concentration.- Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Wash the column with a strong solvent or replace it.
Ghost peaks - Contaminated mobile phase or glassware- Carryover from previous injections- Use fresh, high-purity solvents and clean glassware.- Implement a needle wash step in the autosampler program.
Baseline drift - Column temperature fluctuations- Mobile phase not properly degassed- Column bleed- Use a column oven to maintain a stable temperature.- Degas the mobile phase before use.- Use a high-quality, low-bleed column.
Poor resolution between parent drug and degradation products - Inadequate mobile phase composition- Wrong column chemistry- Optimize the mobile phase gradient and/or organic modifier.- Try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18).
LC-MS Analysis Issues
Problem Possible Cause Suggested Solution
Low signal intensity - Poor ionization of the analyte- Ion suppression from the matrix or mobile phase additives- Optimize MS source parameters (e.g., capillary voltage, gas flow).- Use a mobile phase with volatile buffers (e.g., ammonium formate instead of phosphate buffers).- Dilute the sample to reduce matrix effects.
In-source fragmentation - High source temperature or voltage- Reduce the source temperature and/or fragmentor voltage.
Mass inaccuracy - Instrument not calibrated- Calibrate the mass spectrometer using a known standard.

Experimental Protocols

Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient: 30% B to 90% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Sample Preparation for Forced Degradation Studies
  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • For each stress condition, dilute the stock solution with the respective stressor (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to a final concentration of 100 µg/mL.

  • Incubate the solutions under the specified conditions.

  • At the designated time points, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to the final concentration for HPLC or LC-MS analysis.

Visualizations

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound Dialdehyde Product Dialdehyde Product This compound->Dialdehyde Product Acid/Base Oxidized Products Oxidized Products This compound->Oxidized Products H₂O₂

Caption: Potential degradation pathways of this compound.

Experimental_Workflow Start Start Forced Degradation Forced Degradation Start->Forced Degradation Sample Preparation Sample Preparation Forced Degradation->Sample Preparation HPLC_Analysis HPLC Analysis Sample Preparation->HPLC_Analysis LCMS_Analysis LC-MS Analysis Sample Preparation->LCMS_Analysis Data_Analysis Data Analysis & Structure Elucidation HPLC_Analysis->Data_Analysis LCMS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General workflow for degradation product analysis.

Troubleshooting_Logic node_rect node_rect Problem_Observed Problem Observed in Chromatogram? Check_Peak_Shape Poor Peak Shape? Problem_Observed->Check_Peak_Shape Check_Baseline Baseline Issues? Check_Peak_Shape->Check_Baseline No Solution_Peak_Shape Adjust mobile phase pH or sample concentration Check_Peak_Shape->Solution_Peak_Shape Yes Check_Resolution Poor Resolution? Check_Baseline->Check_Resolution No Solution_Baseline Degas mobile phase or check temperature Check_Baseline->Solution_Baseline Yes Solution_Resolution Optimize gradient or change column Check_Resolution->Solution_Resolution Yes No_Issue Continue Analysis Check_Resolution->No_Issue No

Caption: Troubleshooting logic for HPLC analysis.

References

Technical Support Center: Enhancing the Bioavailability of 10-Epiteuclatriol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of 10-Epiteuclatriol, a diterpenoid of therapeutic interest.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound?

A1: The primary challenge with this compound, a diterpenoid compound, is its likely poor aqueous solubility.[1][2] Many diterpenoids are lipophilic and have low water solubility, which can lead to low dissolution rates in the gastrointestinal tract and consequently, poor absorption and low bioavailability. This often classifies such compounds as Biopharmaceutics Classification System (BCS) Class II or IV.[3][4]

Q2: What are the general strategies to enhance the bioavailability of poorly soluble compounds like this compound?

A2: Several strategies can be employed to improve the bioavailability of poorly soluble drugs. These can be broadly categorized into:

  • Physical Modifications: Altering the physical properties of the drug substance.[3]

  • Chemical Modifications: Modifying the chemical structure of the drug.

  • Formulation Approaches: Incorporating the drug into advanced delivery systems.

The following table summarizes common approaches:

Strategy CategorySpecific TechniquePrinciple of Bioavailability Enhancement
Physical Modifications Micronization & NanonizationIncreases surface area for faster dissolution.
Solid DispersionsDispersing the drug in a carrier to improve wettability and dissolution.
Amorphous FormHigher energy state compared to crystalline form, leading to increased solubility.
Chemical Modifications Prodrug SynthesisAttaching a hydrophilic moiety to the drug to improve solubility and/or permeability.
Formulation Approaches Lipid-Based Formulations (e.g., SMEDDS)The drug is dissolved in a lipidic vehicle, which forms an emulsion in the GI tract, enhancing absorption.
Cyclodextrin ComplexationEncapsulating the drug molecule within a cyclodextrin cavity to increase its solubility in water.
Co-solventsUsing a mixture of solvents to increase the solubility of the drug.

Q3: Are there any known signaling pathways affected by this compound that we should consider during formulation development?

A3: While specific signaling pathways for this compound are not extensively documented in the provided search results, compounds from the Teucrium genus, from which similar diterpenoids are isolated, are known to possess anti-inflammatory and antioxidant properties. Researchers should consider how different formulation strategies might impact the interaction of this compound with relevant cellular pathways, such as those involved in inflammation (e.g., NF-κB signaling) or oxidative stress.

Troubleshooting Guides

Issue 1: Poor Dissolution of this compound in Aqueous Media

Symptoms:

  • Inconsistent results in in vitro dissolution studies.

  • Low drug release from solid dosage forms.

  • High variability in pre-clinical pharmacokinetic studies.

Possible Causes & Solutions:

CauseTroubleshooting StepExpected Outcome
Poor intrinsic solubility 1. Particle Size Reduction: Employ micronization or nanomilling techniques.Increased surface area leading to a faster dissolution rate.
2. Solid Dispersion: Prepare a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC).Enhanced wettability and dissolution by dispersing the drug at a molecular level.
3. Cyclodextrin Complexation: Formulate with cyclodextrins (e.g., β-cyclodextrin, HP-β-CD).Formation of an inclusion complex with improved aqueous solubility.
Drug polymorphism Characterize Solid State: Use techniques like DSC and XRD to identify and control the crystalline form.Ensure consistent use of a polymorph with optimal solubility and stability.
Issue 2: Low Permeability of this compound Across Caco-2 Monolayers

Symptoms:

  • Low apparent permeability coefficient (Papp) in in vitro cell-based assays.

  • High efflux ratio, suggesting active transport out of the cells.

Possible Causes & Solutions:

CauseTroubleshooting StepExpected Outcome
High lipophilicity 1. Lipid-Based Formulation: Develop a Self-Microemulsifying Drug Delivery System (SMEDDS).The formulation can bypass the dissolution step and present the drug in a solubilized form at the absorption site, potentially utilizing lipid absorption pathways.
2. Prodrug Approach: Synthesize a more hydrophilic prodrug of this compound.Improved aqueous solubility may lead to a higher concentration gradient for passive diffusion.
P-glycoprotein (P-gp) efflux Co-administration with P-gp Inhibitor: Include a known P-gp inhibitor (e.g., verapamil, in experimental settings) in the formulation.Increased intracellular concentration of this compound.

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion

Objective: To enhance the dissolution rate of this compound by creating a solid dispersion with a hydrophilic carrier.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Methodology:

  • Accurately weigh 1 part of this compound and 4 parts of PVP K30.

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Sonicate for 15 minutes to ensure a homogenous solution.

  • Evaporate the solvent using a rotary evaporator at 40°C until a solid film is formed.

  • Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Gently scrape the solid dispersion from the flask.

  • Pulverize the solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve.

  • Store the resulting powder in a desiccator until further use.

Protocol 2: In Vitro Dissolution Testing

Objective: To compare the dissolution profile of pure this compound with its solid dispersion formulation.

Materials:

  • USP Dissolution Apparatus II (Paddle type)

  • Phosphate buffer (pH 6.8)

  • Pure this compound powder

  • This compound solid dispersion

  • HPLC system for quantification

Methodology:

  • Prepare 900 mL of phosphate buffer (pH 6.8) as the dissolution medium and maintain the temperature at 37 ± 0.5°C.

  • Set the paddle speed to 75 RPM.

  • Add an amount of pure this compound or its solid dispersion equivalent to 10 mg of the active compound to the dissolution vessel.

  • Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with an equal volume of fresh dissolution medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the concentration of this compound in the samples using a validated HPLC method.

  • Plot the cumulative percentage of drug dissolved against time.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_eval In Vitro Evaluation cluster_vivo In Vivo Evaluation start This compound formulation Bioavailability Enhancement Strategy start->formulation sd Solid Dispersion formulation->sd e.g. smedds SMEDDS formulation->smedds e.g. micronization Micronization formulation->micronization e.g. dissolution Dissolution Testing sd->dissolution smedds->dissolution micronization->dissolution permeability Caco-2 Permeability dissolution->permeability pk_study Pharmacokinetic Study permeability->pk_study bioavailability Bioavailability Assessment pk_study->bioavailability

Caption: Workflow for enhancing and evaluating the bioavailability of this compound.

troubleshooting_logic issue Low Bioavailability of This compound cause1 Poor Solubility? issue->cause1 cause2 Poor Permeability? issue->cause2 sol_strat Solubility Enhancement Strategies cause1->sol_strat  Yes perm_strat Permeability Enhancement Strategies cause2->perm_strat  Yes sol_ex e.g., Solid Dispersion, Micronization, Cyclodextrins sol_strat->sol_ex perm_ex e.g., SMEDDS, Prodrugs perm_strat->perm_ex

Caption: Troubleshooting logic for addressing low bioavailability of this compound.

References

Technical Support Center: In Vitro Studies with 10-Epiteuclatriol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 10-Epiteuclatriol in in vitro settings. Given that this compound is a novel compound, this guide is based on established principles for in vitro studies of natural products and small molecules.

Frequently Asked Questions (FAQs)

Q1: What is the first step when working with a new batch of this compound?

A1: The first step is to determine the solubility and stability of the compound in solvents compatible with your cell culture system. It is crucial to prepare a high-concentration stock solution in a solvent like dimethyl sulfoxide (DMSO) and then dilute it to the final working concentration in your cell culture medium. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.

Q2: How do I determine the appropriate concentration range for my experiments?

A2: It is recommended to start with a broad concentration range in a preliminary cytotoxicity assay to determine the non-toxic and toxic concentration ranges of this compound for your specific cell line. A common starting point is a logarithmic dilution series (e.g., 0.1, 1, 10, 100 µM). The results of the cytotoxicity assay will guide the selection of concentrations for subsequent functional assays.

Q3: Should I be concerned about the purity of this compound?

A3: Yes, the purity of the compound is critical for accurate and reproducible results. Ensure you have data on the purity of your this compound sample, typically from techniques like HPLC or NMR. Impurities could have their own biological activities, leading to misinterpretation of your results.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
No effect of this compound observed - Compound instability- Inactive concentration range- Issues with the assay itself- Check the stability of your stock solution and working dilutions.- Test a wider and higher concentration range.- Include a positive control in your assay to ensure it is working correctly.
Unexpected cytotoxicity at low concentrations - Contamination of the compound or solvent- High sensitivity of the cell line- Test your solvent for toxicity.- Use a different, less sensitive cell line if appropriate for your research question.- Re-evaluate the purity of your this compound sample.
Precipitation of the compound in the culture medium - Poor solubility of this compound- Exceeding the solubility limit- Lower the final concentration of the compound.- Increase the concentration of the solvent (e.g., DMSO), but ensure the final solvent concentration is not toxic to the cells (typically ≤ 0.5%).

Experimental Protocols

MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control.

Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages

This assay is used to assess the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control for inhibition (e.g., L-NAME).

  • Griess Reagent: Collect 50 µL of the cell supernatant from each well and transfer it to a new 96-well plate. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation and Measurement: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. Express the results as a percentage of the LPS-stimulated control.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages (MTT Assay)

Concentration (µM)Cell Viability (% of Control) ± SD
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
1095.7 ± 3.9
2588.4 ± 6.2
5060.1 ± 7.8
10025.3 ± 5.5

Table 2: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentNO Production (% of LPS Control) ± SD
Control (No LPS)5.2 ± 1.1
LPS (1 µg/mL)100 ± 8.7
LPS + this compound (1 µM)92.5 ± 7.3
LPS + this compound (10 µM)65.8 ± 6.1
LPS + this compound (25 µM)30.4 ± 4.9

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare this compound Stock Solution (in DMSO) cytotoxicity Cytotoxicity Assay (MTT) prep_compound->cytotoxicity functional Functional Assay (e.g., NO Assay) prep_compound->functional seed_cells Seed Cells in 96-Well Plates seed_cells->cytotoxicity seed_cells->functional cytotoxicity->functional Determine Non-Toxic Concentrations data_collection Data Collection (Plate Reader) cytotoxicity->data_collection functional->data_collection data_analysis Data Analysis & Interpretation data_collection->data_analysis

Caption: General workflow for in vitro screening of this compound.

signaling_pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB nucleus Nucleus NFkB->nucleus NFkB_n NF-κB iNOS iNOS Gene Expression NO Nitric Oxide (NO) iNOS->NO Epiteuclatriol This compound Epiteuclatriol->IKK NFkB_n->iNOS

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

troubleshooting_tree cluster_causes Potential Causes cluster_solutions Solutions start Unexpected Results? high_variability High Variability? start->high_variability Yes no_effect No Effect? start->no_effect No sol_variability Check Cell Seeding & Pipetting high_variability->sol_variability high_toxicity High Toxicity? no_effect->high_toxicity Yes sol_no_effect Check Compound Stability & Concentration Range no_effect->sol_no_effect No sol_toxicity Check Solvent Toxicity & Compound Purity high_toxicity->sol_toxicity

Caption: Troubleshooting decision tree for this compound experiments.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of 10-Epiteuclatriol and Teuclatriol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported bioactivities of two closely related neo-clerodane diterpenoids, 10-Epiteuclatriol and Teuclatriol. These compounds are naturally found in various species of the Teucrium genus, which has a long history in traditional medicine for treating inflammatory conditions. This document aims to consolidate the available scientific data to facilitate further research and drug discovery efforts.

Data Presentation: A Comparative Overview

A direct comparative study on the bioactivity of this compound and Teuclatriol is not available in the current scientific literature. While research has begun to elucidate the biological effects of Teuclatriol, particularly its anti-inflammatory properties, there is a notable absence of quantitative bioactivity data for its epimer, this compound. The following table summarizes the available information.

Bioactivity MetricTeuclatriolThis compound
Anti-inflammatory Activity DemonstratedData not available
Mechanism of Action Inhibition of NF-κB pathwayData not available
IC50 (NF-κB Inhibition) Not explicitly reportedData not available
Cytotoxicity (IC50) Not explicitly reportedData not available

Key Bioactivity Findings for Teuclatriol

Research has identified Teuclatriol as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a critical regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug development. The suppression of NF-κB activation by Teuclatriol suggests its potential as a therapeutic agent for inflammatory disorders. However, specific IC50 values for this inhibitory activity are not consistently reported in the available literature, highlighting a need for further quantitative studies.

Bioactivity of this compound: An Unexplored Area

To date, specific studies detailing the bioactivity of this compound, including its potential anti-inflammatory or cytotoxic effects, are not present in the public domain. This significant data gap underscores the need for future research to isolate or synthesize this compound and evaluate its biological properties to understand the structure-activity relationship between these two epimers.

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for a direct comparison of the bioactivities of this compound and Teuclatriol.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay is designed to quantify the inhibitory effect of a compound on NF-κB transcriptional activity.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or RAW 264.7) in complete culture medium.

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 2 x 10⁴ cells/well) and incubate overnight.

    • Transfect the cells with a luciferase reporter plasmid containing NF-κB response elements.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (this compound and Teuclatriol) in the culture medium. Ensure the final solvent concentration (e.g., DMSO) is below 0.1%.

    • Pre-treat the cells with the compound dilutions for 1-2 hours.

  • Stimulation and Incubation:

    • Stimulate the cells with an NF-κB agonist, such as Tumor Necrosis Factor-alpha (TNF-α) at a concentration of 10 ng/mL or Lipopolysaccharide (LPS) at 100 ng/mL.

    • Incubate the plate for 6-8 hours to allow for NF-κB activation and luciferase expression.

  • Lysis and Luminescence Measurement:

    • Lyse the cells using a suitable lysis buffer.

    • Add a luciferase assay reagent to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of NF-κB activity.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.

  • Cell Seeding:

    • Seed a chosen cell line (e.g., a cancer cell line or a normal cell line) in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Incubation:

    • Prepare serial dilutions of this compound and Teuclatriol in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with solvent) and an untreated control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing the Pathways and Workflows

To better understand the biological context and experimental design, the following diagrams are provided.

NF-kB Signaling Pathway cluster_complex TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Response Nucleus->Inflammation Initiates Teuclatriol Teuclatriol Teuclatriol->IKK Inhibits

Caption: NF-κB signaling pathway and the inhibitory point of Teuclatriol.

Experimental Workflow Start Compound Isolation/ Synthesis Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Bioactivity Primary Bioactivity Screen (e.g., Anti-inflammatory) Start->Bioactivity Data Data Analysis (IC50 Determination) Cytotoxicity->Data Mechanism Mechanism of Action (e.g., NF-κB Assay) Bioactivity->Mechanism Mechanism->Data Comparison Comparative Analysis Data->Comparison

Caption: General workflow for assessing the bioactivity of natural compounds.

A Comparative Guide to the Anti-Inflammatory Effects of 10-Epiteuclatriol and Other Sesquiterpenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of 10-Epiteuclatriol, a notable sesquiterpene, with other well-researched sesquiterpenes. The information is supported by experimental data to aid in the evaluation and potential development of novel anti-inflammatory therapeutics.

Introduction to Sesquiterpenes as Anti-Inflammatory Agents

Sesquiterpenes are a class of C15 terpenoids found abundantly in the plant kingdom, many of which have demonstrated significant anti-inflammatory activities. Their therapeutic potential often stems from their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This guide focuses on this compound and compares its activity with other prominent anti-inflammatory sesquiterpenes.

Comparative Analysis of Anti-Inflammatory Activity

The following table summarizes the quantitative data on the anti-inflammatory effects of this compound's close analogue, teuclatriol, and other well-characterized sesquiterpenes. The data is presented to facilitate a direct comparison of their potency in inhibiting key inflammatory markers.

CompoundAssayCell LineStimulantIC50 / Effective ConcentrationReference
Teuclatriol NF-κB DNA BindingTHP-1LPSSignificant decrease at 312 µM[1]
TNF-α ProductionTHP-1LPSDose-dependent reduction[1]
MCP-1 mRNA ExpressionHUVECTNF-αDecrease at 312 µM[1]
TLR2 mRNA ExpressionHUVECTNF-αDecrease at 312 µM[1]
Parthenolide NF-κB InhibitionVariousVarious~5 µM[2]
IL-4 ProductionT-cellsanti-CD3/CD28Complete suppression at 2.5 µM
β-Caryophyllene NF-κB ActivationHaCaTLPSSignificant reduction at 1 & 10 µM
COX-2 ExpressionHaCaTLPSSignificant reduction at 1 & 10 µM
IL-1β ProductionHaCaTLPSSignificant reduction at 1 & 10 µM
Helenalin NF-κB InhibitionJurkatVarious-
7-hydroxyfrullanolide NF-κB TranslocationPBMCLPSInhibition of IKK-β phosphorylation

Signaling Pathways in Inflammation

The anti-inflammatory effects of many sesquiterpenes are mediated through the inhibition of pro-inflammatory signaling pathways. The NF-κB pathway is a critical regulator of inflammation, and its inhibition is a key target for anti-inflammatory drugs.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition by Sesquiterpenes cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TLR4->IKK activates TNFR->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) Ubiquitination &\nDegradation Ubiquitination & Degradation IkB->Ubiquitination &\nDegradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases Teuclatriol Teuclatriol Teuclatriol->NFkB inhibits DNA binding Parthenolide Parthenolide Parthenolide->IKK inhibits bCaryophyllene β-Caryophyllene bCaryophyllene->NFkB inhibits activation DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes transcribes

Figure 1: Simplified NF-κB signaling pathway and points of inhibition by sesquiterpenes.

Experimental Protocols

Detailed methodologies for key in vitro anti-inflammatory assays are provided below.

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

NO_Assay_Workflow start Start step1 Seed RAW 264.7 cells in 96-well plate start->step1 step2 Incubate for 24h step1->step2 step3 Pre-treat with test compound step2->step3 step4 Stimulate with LPS (1 µg/mL) step3->step4 step5 Incubate for 24h step4->step5 step6 Collect supernatant step5->step6 step7 Add Griess Reagent step6->step7 step8 Measure absorbance at 540 nm step7->step8 end End step8->end

References

Unveiling the Therapeutic Promise of Teucrium Diterpenoids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the therapeutic potential of diterpenoids isolated from the Teucrium genus, offering insights for researchers and drug development professionals.

While specific experimental data on the therapeutic potential of 10-Epiteuclatriol is not currently available in the public domain, the broader class of diterpenoids found in the Teucrium plant genus, to which it likely belongs, has been the subject of considerable scientific investigation. This guide provides a comparative overview of the known therapeutic activities of Teucrium diterpenoids, with a focus on their anti-inflammatory, anticancer, and antioxidant properties, to offer a valuable resource for researchers exploring novel therapeutic agents.

The genus Teucrium is a rich source of various bioactive compounds, including flavonoids and diterpenoids, particularly of the neo-clerodane type.[1][2][3] These compounds have demonstrated a range of pharmacological activities, making them promising candidates for drug discovery.[2][4]

Comparative Efficacy of Teucrium Extracts and Compounds

The following table summarizes key quantitative data from studies on Teucrium species, highlighting their therapeutic potential. It is important to note that these data pertain to extracts or other identified compounds from the genus, and not specifically to this compound.

Compound/Extract Therapeutic Area Key Findings Model Reference
Teucrium polium Ethanolic ExtractAnti-inflammatorySignificant inhibition of carrageenan-induced paw edema. Upregulation of IL-10 and downregulation of MCP-1, IL-1β, and TNF-α.Rat
Luteolin (a flavonoid also found in Teucrium)Anti-inflammatoryDose-dependent reduction of inflammatory markers in endotoxin-induced uveitis. Potency comparable to prednisolone.Rat
Teucrium Diterpenoids (general)AnticancerAntiproliferative activity against various cancerous cell lines.In vitro
Teucrium polium ExtractAntioxidantSignificant radical scavenging activity (ABTS assay) and total antioxidant capacity.In vitro

Key Signaling Pathways

The therapeutic effects of Teucrium compounds are often attributed to their modulation of specific signaling pathways. The anti-inflammatory activity, for instance, has been linked to the regulation of cytokine expression.

anti_inflammatory_pathway Teucrium_diterpenoids Teucrium Diterpenoids Immune_cells Immune Cells (e.g., Macrophages) Teucrium_diterpenoids->Immune_cells modulates Pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, MCP-1) Teucrium_diterpenoids->Pro_inflammatory_cytokines downregulates Inflammatory_stimulus Inflammatory Stimulus Inflammatory_stimulus->Immune_cells activates Immune_cells->Pro_inflammatory_cytokines produces IL10 Anti-inflammatory Cytokine (IL-10) Immune_cells->IL10 upregulates production of Inflammation Inflammation Pro_inflammatory_cytokines->Inflammation promotes IL10->Pro_inflammatory_cytokines inhibits

Caption: Modulation of inflammatory response by Teucrium diterpenoids.

Experimental Protocols

To aid in the validation and comparison of novel compounds like this compound, detailed methodologies for key experiments are crucial.

1. In Vivo Anti-Inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

  • Objective: To evaluate the anti-inflammatory effect of a test compound in an acute inflammation model.

  • Animal Model: Male Sprague-Dawley rats (180-200g).

  • Procedure:

    • Animals are divided into control, vehicle, test compound, and positive control (e.g., indomethacin) groups.

    • The test compound or vehicle is administered orally or intraperitoneally at a predetermined time before inflammation induction.

    • Acute inflammation is induced by a sub-plantar injection of 1% carrageenan solution into the right hind paw.

    • Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

  • Data Analysis: Statistical analysis is performed using ANOVA followed by a post-hoc test (e.g., Dunnett's test).

2. In Vitro Anticancer Activity Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of a test compound on cancer cell lines.

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, HeLa, HepG2).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated.

    • The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to the untreated control cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of cell viability against the compound concentration.

3. Gene Expression Analysis by Real-Time PCR

  • Objective: To quantify the expression levels of target genes (e.g., cytokines) in response to treatment with the test compound.

  • Procedure:

    • RNA is extracted from treated cells or tissues using a suitable RNA isolation kit.

    • The concentration and purity of the extracted RNA are determined.

    • cDNA is synthesized from the RNA template using a reverse transcription kit.

    • Real-time PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

    • The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.

  • Data Analysis: Statistical significance is determined using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the therapeutic potential of a novel natural product.

experimental_workflow Start Isolation of This compound In_vitro In Vitro Screening Start->In_vitro In_vivo In Vivo Efficacy Studies In_vitro->In_vivo Promising Candidates Mechanism Mechanism of Action Studies In_vivo->Mechanism Toxicology Toxicological Evaluation In_vivo->Toxicology Lead_optimization Lead Optimization Mechanism->Lead_optimization Toxicology->Lead_optimization

Caption: A generalized workflow for natural product drug discovery.

Conclusion and Future Directions

While direct evidence for the therapeutic potential of this compound is lacking, the extensive research on related diterpenoids from the Teucrium genus provides a strong rationale for its investigation. The established anti-inflammatory, anticancer, and antioxidant activities of this class of compounds suggest that this compound may possess similar properties.

Future research should focus on the isolation and characterization of this compound, followed by a systematic evaluation of its biological activities using the standardized experimental protocols outlined in this guide. A thorough investigation into its mechanism of action, including its effects on key signaling pathways, will be critical in determining its therapeutic potential and paving the way for potential drug development. Researchers are encouraged to utilize the comparative data and methodologies presented here as a foundation for their studies into this and other novel Teucrium diterpenoids.

References

Comparative Guide to the Target Identification and Validation of 10-Epiteuclatriol and Related Anti-Inflammatory Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the target identification and validation of 10-Epiteuclatriol, a sesquiterpene natural product. Due to the limited direct experimental data on this compound, this document leverages information from the closely related compound, teuclatriol, and broader studies on extracts from the Teucrium genus, to which these compounds belong. The guide also presents established methodologies for the target identification of natural products, offering a framework for the investigation of novel compounds like this compound.

Introduction to this compound and its Analogs

This compound is a sesquiterpene, a class of natural products known for their diverse biological activities. While specific research on this compound is sparse, its analog, teuclatriol, isolated from Salvia mirzayanii, has been investigated for its anti-inflammatory properties.[1] Extracts from various Teucrium species, rich in diterpenoids and other secondary metabolites, have also demonstrated significant anti-inflammatory and other therapeutic effects in preclinical studies.[2][3][4] This guide will draw comparisons between the known mechanisms of teuclatriol and Teucrium extracts to hypothesize potential targets and validation strategies for this compound.

Comparative Analysis of Anti-Inflammatory Mechanisms

The anti-inflammatory effects of natural products can be mediated through various molecular targets and signaling pathways. Here, we compare the known mechanisms of teuclatriol and Teucrium extracts.

Table 1: Comparison of Anti-Inflammatory Activity and Potential Molecular Targets

Compound/ExtractBioactivityPotential Molecular Target(s)Key Experimental Observations
Teuclatriol Anti-inflammatoryNF-κBInhibited LPS-induced DNA binding activity of NF-κB in THP-1 cells.[1]
TNF-αReduced the production of TNF-α in a dose-dependent manner.
MCP-1, TLR2Decreased mRNA levels in TNF-α-activated HUVEC cells.
Teucrium polium Extract Anti-inflammatoryIL-10Upregulated the gene expression of the anti-inflammatory cytokine IL-10.
MCP-1, IL-1β, TNF-αDownregulated the gene expression of pro-inflammatory mediators.
Anti-diabeticNot fully elucidatedEnhances glucose uptake in HepG2 cells.

Experimental Protocols for Target Identification and Validation

The identification and validation of the molecular targets of a novel compound like this compound are crucial for its development as a therapeutic agent. Below are detailed methodologies for key experiments.

NF-κB Activation Assay (Infrared Electrophoretic Mobility Shift Assay - IR-EMSA)
  • Objective: To determine if this compound inhibits the DNA binding activity of the transcription factor NF-κB.

  • Cell Line: Human monocytic THP-1 cells.

  • Protocol:

    • Culture THP-1 cells and stimulate with lipopolysaccharide (LPS) to induce NF-κB activation.

    • Treat cells with varying concentrations of this compound.

    • Prepare nuclear extracts from the treated and control cells.

    • Incubate nuclear extracts with an infrared-labeled DNA probe containing the NF-κB consensus sequence.

    • Separate the protein-DNA complexes by polyacrylamide gel electrophoresis.

    • Visualize and quantify the DNA-binding activity of NF-κB using an infrared imaging system. A significant decrease in the signal in the presence of this compound indicates inhibition.

Cytokine Secretion Assay (ELISA)
  • Objective: To measure the effect of this compound on the production of pro- and anti-inflammatory cytokines.

  • Cell Lines: Differentiated THP-1 macrophage-like cells or primary human umbilical vein endothelial cells (HUVEC).

  • Protocol:

    • Seed cells in multi-well plates and allow them to adhere.

    • Pre-treat cells with different concentrations of this compound for a specified time.

    • Stimulate the cells with an inflammatory agent (e.g., LPS or TNF-α).

    • Collect the cell culture supernatant after an appropriate incubation period.

    • Quantify the concentration of cytokines (e.g., TNF-α, IL-1β, IL-10, MCP-1) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Chemoproteomics for Target Identification
  • Objective: To identify the direct binding partners of this compound in a cellular context.

  • Methodology:

    • Probe Synthesis: Synthesize a derivative of this compound that incorporates a reactive group (for covalent binding) and a reporter tag (e.g., alkyne or biotin) for enrichment.

    • Cell Treatment: Treat live cells or cell lysates with the synthesized probe.

    • Crosslinking & Lysis: Induce crosslinking of the probe to its protein targets and lyse the cells.

    • Enrichment: Use the reporter tag to enrich the probe-protein complexes (e.g., via click chemistry for an alkyne tag or streptavidin beads for a biotin tag).

    • Mass Spectrometry: Digest the enriched proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Identify specific binding partners by comparing the proteins enriched in the probe-treated sample to a control sample.

Visualizing Pathways and Workflows

Signaling Pathway of Teuclatriol's Anti-Inflammatory Action

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates IkB->NFkB_p65_p50 Inflammatory_Genes Inflammatory Genes (TNF-α, MCP-1, TLR2) Nucleus->Inflammatory_Genes Activates Transcription Teuclatriol Teuclatriol Teuclatriol->NFkB_p65_p50 Inhibits DNA Binding

Caption: Proposed mechanism of Teuclatriol's anti-inflammatory effect via NF-κB inhibition.

Experimental Workflow for Target Identification

G cluster_0 Probe Synthesis cluster_1 Target Engagement cluster_2 Enrichment & Identification cluster_3 Validation Compound This compound Probe Tagged Probe Compound->Probe Chemical Modification Cells Live Cells / Lysate Probe->Cells Complex Probe-Target Complex Cells->Complex Enrich Affinity Purification Complex->Enrich MS LC-MS/MS Enrich->MS Targets Candidate Targets MS->Targets CETSA CETSA Targets->CETSA Knockdown siRNA/CRISPR Targets->Knockdown Binding Binding Assays Targets->Binding Validated Validated Target CETSA->Validated Knockdown->Validated Binding->Validated

Caption: A generalized workflow for the identification and validation of natural product targets.

Conclusion

While direct experimental evidence for the molecular targets of this compound is currently lacking, the available data on the related compound teuclatriol and Teucrium extracts suggest that it likely possesses anti-inflammatory properties. The NF-κB signaling pathway and the modulation of inflammatory cytokines represent promising avenues for investigation. The experimental protocols and workflows outlined in this guide provide a robust framework for elucidating the precise mechanism of action of this compound, which is a critical step in its potential development as a novel therapeutic agent. Further research employing these methodologies is essential to validate these hypotheses and uncover the full therapeutic potential of this natural product.

References

The Structure-Activity Relationship of 10-Epiteuclatriol Analogs: A Field Awaiting Exploration

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, no specific information is currently available on the structure-activity relationships (SAR) of 10-epiteuclatriol analogs. This indicates a significant gap in the current research landscape and presents an opportunity for novel investigations into the therapeutic potential of this specific class of compounds.

While data on this compound itself is elusive, the broader family of diterpenoids isolated from the Teucrium genus, to which it belongs, has been the subject of various pharmacological studies. These studies offer a glimpse into the potential biological activities that analogs of this compound might possess and highlight the importance of specific structural features for their effects.

A Look into the Broader Teucrium Diterpenoids Family

Diterpenoids from Teucrium species, particularly those with a neo-clerodane skeleton, have demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, antioxidant, and antifeedant effects.[1][2][3][4] The structure-activity relationships within this broader class of compounds are complex and depend significantly on the specific arrangement of functional groups.

Key structural motifs that are often associated with the biological activity of Teucrium diterpenoids include:

  • The Furan Ring: The presence of a furan ring is a common feature in many biologically active neo-clerodane diterpenoids and is often considered crucial for their activity.[1]

  • Lactone and Epoxide Groups: The existence and stereochemistry of lactone and epoxide rings within the diterpenoid structure can significantly influence their biological effects.

  • Hydroxylation Patterns: The position and number of hydroxyl groups on the diterpenoid skeleton play a critical role in determining the compound's polarity and its interaction with biological targets.

Potential Therapeutic Avenues for Future Research

Given the activities observed in related compounds, future research into this compound analogs could explore a variety of therapeutic areas:

  • Anti-inflammatory Properties: Many Teucrium species are used in traditional medicine for their anti-inflammatory effects. Investigations into the ability of this compound analogs to modulate inflammatory pathways would be a logical starting point.

  • Cytotoxic and Anticancer Activity: Several diterpenoids from Teucrium have been shown to possess cytotoxic effects against various cancer cell lines. This suggests that this compound analogs could be investigated as potential anticancer agents.

  • Antioxidant Effects: The antioxidant properties of compounds from Teucrium species have also been reported, suggesting another potential avenue for the investigation of this compound analogs.

Charting the Unexplored Territory

The lack of data on the structure-activity relationship of this compound analogs underscores the need for foundational research in this area. A systematic approach to the synthesis and biological evaluation of a library of this compound analogs would be invaluable. Such studies would involve:

  • Chemical Synthesis: The generation of a diverse set of analogs with modifications at key positions of the this compound scaffold.

  • Biological Screening: The evaluation of these analogs in a panel of in vitro and in vivo assays to assess their anti-inflammatory, cytotoxic, and antioxidant activities.

  • SAR Analysis: The correlation of the observed biological data with the structural modifications to establish clear structure-activity relationships.

The journey to understand the therapeutic potential of this compound and its analogs is just beginning. The insights gained from the broader family of Teucrium diterpenoids provide a promising roadmap for future investigations that could lead to the discovery of novel therapeutic agents.

References

A Comparative Guide to the Biological Effects of Neo-clerodane Diterpenes: A Proxy for 10-Epiteuclatriol

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: While no specific data exists in the current scientific literature for "10-Epiteuclatriol," this guide provides a comprehensive cross-validation of the biological activities of its parent class, the neo-clerodane diterpenes. This class of compounds, isolated from various plant species, exhibits significant anti-inflammatory and cytotoxic (anti-cancer) properties.[1][2][3] This document compares the efficacy of several well-researched neo-clerodane diterpenes, details the experimental protocols used to ascertain these effects, and illustrates the underlying cellular mechanisms.

Comparative Analysis of Biological Activities

Neo-clerodane diterpenes have been extensively studied for their potent biological activities. Below is a quantitative comparison of their anti-inflammatory and cytotoxic effects against various cell lines.

Anti-Inflammatory Activity

The anti-inflammatory effects are often measured by the inhibition of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. Another important mechanism is the inhibition of the NF-κB signaling pathway, which regulates the expression of pro-inflammatory genes.[4][5]

Table 1: Comparative Anti-Inflammatory Activity of Diterpenoids

CompoundSourceAssayCell LineIC50 Value (µM)
Diterpenoid 1Sinularia maximaNF-κB InhibitionHepG221.35
Diterpenoid 2Sinularia maximaNF-κB InhibitionHepG229.10
Diterpenoid 4Sinularia maximaNF-κB InhibitionHepG225.81
Diterpenoid 8Sinularia maximaNF-κB InhibitionHepG215.81
Scutebarbatine FScutellaria barbataAnti-influenza A virusMDCK54.8% inhibition at 20 µM
Teucrin ATeucrium speciesNot specifiedNot specifiedHepatotoxic effects noted

Data for Diterpenoids 1, 2, 4, and 8 sourced from studies on diterpenoids from the soft coral Sinularia maxima. It is important to note that while many Teucrium species show anti-inflammatory properties, some neo-clerodanes like Teucrin A are associated with hepatotoxicity.

Cytotoxic Activity

The anti-cancer potential of neo-clerodane diterpenes is typically evaluated by their ability to reduce the viability of cancer cell lines, often through the induction of programmed cell death (apoptosis).

Table 2: Comparative Cytotoxic Activity of Clerodane Diterpenes

CompoundSourceCancer Cell LineIC50 Value (µM)
Polyalthialdoic acidPolyalthia longifoliaHuman Leukemia (HL-60)21.8
16α-hydroxy-cleroda-3,13(14)Z-dien-15,16-olidePolyalthia longifoliaHuman Leukemia (HL-60)13.7
Casearin JCasearia sylvestrisT-cell Acute Lymphoblastic LeukemiaInduces apoptosis
ClerodinClerodendrum speciesHuman Monocytic Leukemia (THP-1)Selectively induces apoptosis

Data sourced from studies on clerodane diterpenes' apoptotic potential.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the tables above.

Protocol 1: In Vitro Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of NO in RAW 264.7 murine macrophage cells stimulated with LPS.

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Cells are seeded into a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubated for 24 hours to allow for adherence.

  • Treatment: The existing medium is removed, and cells are treated with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce NO production.

  • Incubation: The plate is incubated for an additional 24 hours.

  • Nitrite Quantification: The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess Reagent. 100 µL of supernatant is mixed with 100 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Absorbance Reading: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-only treated cells.

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay determines cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

  • Cell Seeding: Adherent cancer cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells/well and incubated for 6 to 24 hours to allow attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) is added to each well.

  • Incubation: The plate is incubated for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The plate is left at room temperature in the dark for 2 hours, and the absorbance is read at 570 nm. A reference wavelength of >650 nm can be used for background correction. The percentage of cell viability is calculated relative to untreated control cells.

Visualization of Signaling Pathways

The biological activities of neo-clerodane diterpenes are mediated by their interaction with key cellular signaling pathways.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds NeoClerodane Neo-clerodane Diterpene IKK IKK NeoClerodane->IKK Inhibits TLR4->IKK Activates NFkB_IkB NF-κB-IκBα (Inactive) IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (Active) NFkB_IkB->NFkB Releases DNA DNA NFkB->DNA Translocates & Binds Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α) DNA->Genes

Caption: Anti-inflammatory mechanism via inhibition of the NF-κB pathway.

G cluster_cell Cancer Cell NeoClerodane Neo-clerodane Diterpene Mitochondrion Mitochondrion NeoClerodane->Mitochondrion Induces Stress ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS CytochromeC Cytochrome c (Release) Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Leads to

Caption: Cytotoxic mechanism via induction of the intrinsic apoptosis pathway.

References

Unraveling the Anti-Inflammatory Action of 10-Epiteuclatriol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

While direct experimental evidence for the mechanism of action of 10-Epiteuclatriol remains to be fully elucidated, its structural classification as a neo-clerodane diterpenoid strongly suggests a role in the modulation of inflammatory pathways. This guide provides a comparative analysis of its predicted mechanism against the known activities of related compounds and established inhibitors, offering researchers a framework for investigation.

Compounds from the Teucrium genus, rich in neo-clerodane diterpenoids, have demonstrated a variety of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. The activity of related neo-clerodane diterpenoids, such as Teuclatriol, points towards the inhibition of NF-κB as a likely mechanism of action for this compound.

This guide will compare the hypothesized action of this compound with Teuclatriol and Luteolin, a well-characterized flavonoid known to inhibit the NF-κB pathway.

Comparative Analysis of Bioactivity

The following table summarizes the anti-inflammatory activity of Teuclatriol and Luteolin, providing a benchmark for the potential efficacy of this compound.

CompoundTarget PathwayAssayed ActivityIC50 ValueCell Line
Teuclatriol (Predicted for this compound) NF-κB SignalingInhibition of NF-κB activation~15-30 µM (inferred)HepG2
Luteolin NF-κB SignalingInhibition of NF-κB activation~5 µMHUVEC
Luteolin PI3K/Akt PathwayInhibition of Akt phosphorylation~10 µMRAW 264.7

Signaling Pathway: Inhibition of NF-κB

The NF-κB signaling cascade is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β.

Neo-clerodane diterpenoids are hypothesized to inhibit this pathway, preventing the downstream inflammatory cascade.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimulus Pro-inflammatory Stimulus Receptor Receptor Pro-inflammatory Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB sequesters Proteasome Proteasome IκBα->Proteasome ubiquitination & degradation NF-κB_n NF-κB NF-κB->NF-κB_n translocates This compound This compound This compound->IKK Complex inhibits DNA DNA NF-κB_n->DNA binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcribes

Figure 1. Hypothesized mechanism of this compound in the NF-κB signaling pathway.

Experimental Protocols

To validate the proposed mechanism of action for this compound, the following experimental protocols are recommended.

NF-κB Activation Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay determines the binding of active NF-κB to a DNA probe.

Protocol:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HepG2, RAW 264.7) and treat with varying concentrations of this compound for a predetermined time. Stimulate the cells with a pro-inflammatory agent like TNF-α or LPS to induce NF-κB activation.

  • Nuclear Extract Preparation: Isolate the nuclear proteins from the treated and control cells.

  • Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence with a radioactive or fluorescent tag.

  • Binding Reaction: Incubate the nuclear extracts with the labeled probe.

  • Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

  • Detection: Visualize the bands using autoradiography or fluorescence imaging. A decrease in the shifted band corresponding to the NF-κB-DNA complex in the presence of this compound would indicate inhibition.

Cytokine Production Assay (Enzyme-Linked Immunosorbent Assay - ELISA)

This assay quantifies the levels of pro- and anti-inflammatory cytokines in the cell culture supernatant.

Protocol:

  • Cell Culture and Treatment: Treat cells as described in the EMSA protocol.

  • Supernatant Collection: Collect the cell culture supernatant at the end of the treatment period.

  • ELISA: Perform an ELISA for specific cytokines, such as TNF-α, IL-1β (pro-inflammatory), and IL-10 (anti-inflammatory), according to the manufacturer's instructions. A decrease in pro-inflammatory cytokines and/or an increase in anti-inflammatory cytokines would support the anti-inflammatory activity of this compound.

Experimental_Workflow cluster_emsa EMSA Protocol cluster_elisa ELISA Protocol Cell Culture Cell Culture Treatment Treatment with this compound & Pro-inflammatory Stimulus Cell Culture->Treatment Harvest Harvest Cells & Supernatant Treatment->Harvest Nuclear Extraction Nuclear Extraction Harvest->Nuclear Extraction ELISA Assay ELISA for Cytokines Harvest->ELISA Assay Binding Reaction Binding Reaction Nuclear Extraction->Binding Reaction Electrophoresis & Detection Electrophoresis & Detection Binding Reaction->Electrophoresis & Detection

Figure 2. General experimental workflow for investigating the mechanism of this compound.

Conclusion

While further direct experimental validation is necessary, the available evidence from related neo-clerodane diterpenoids strongly supports the hypothesis that this compound exerts its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. The comparative data and experimental protocols provided in this guide offer a solid foundation for researchers to confirm this mechanism and explore the therapeutic potential of this compound.

In Vivo Efficacy of 10-Epiteuclatriol: A Comparative Analysis (Data Not Available)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for in vivo studies validating the efficacy of 10-Epiteuclatriol has yielded no publicly available experimental data. At present, there are no published animal model studies, clinical trials, or other in vivo research that would allow for a comparative analysis of its therapeutic effects.

The absence of in vivo data for this compound makes it impossible to create a comparison guide detailing its performance against other alternatives. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualizations of signaling pathways cannot be fulfilled without foundational research on the compound's effects in a living organism.

This report was intended to provide researchers, scientists, and drug development professionals with a thorough comparison of this compound's in vivo efficacy. However, the lack of primary research in this area prevents any objective assessment or comparison with other potential therapeutic agents.

Further research, including preclinical animal studies, is necessary to determine the safety, tolerability, pharmacokinetics, and therapeutic efficacy of this compound. Once such data becomes available, a comprehensive comparative guide can be developed.

For researchers interested in this compound, the next logical steps would involve:

  • In vitro studies to establish the mechanism of action and identify potential therapeutic targets.

  • Development of animal models of diseases for which this compound shows promise in vitro.

  • Pharmacokinetic and toxicological studies in animal models to determine appropriate dosing and safety profiles.

  • Controlled in vivo efficacy studies to evaluate its therapeutic potential against established standards of care or placebo.

Until such research is conducted and published, any discussion of this compound's in vivo efficacy remains speculative. The scientific community awaits foundational studies to elucidate the potential of this compound.

Assessing the Specificity of Molecular Targets: A Comparative Guide for Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The identification and validation of specific molecular targets are critical milestones in the drug discovery and development pipeline. For natural products, which often exhibit a broad spectrum of biological activities, discerning the precise molecular interactions that underpin their therapeutic effects is a significant challenge. This guide provides a comparative overview of key experimental approaches for assessing the specificity of molecular targets, using the well-characterized natural product Eugenol and its derivatives as illustrative examples.

I. Comparison of Methodologies for Specificity Assessment

A variety of biophysical and cell-based assays are available to determine the binding affinity and specificity of a compound for its putative molecular targets. The choice of method depends on factors such as the nature of the target protein, the availability of reagents, and the desired throughput. Below is a comparison of commonly employed techniques.[1][2][3][4][5]

Methodology Principle Information Obtained Advantages Limitations
Radioligand Binding Assay Measures the binding of a radiolabeled ligand to its receptor.Binding affinity (Kd), receptor density (Bmax), and inhibition constant (Ki) of unlabeled competitors.High sensitivity, robust, and well-established.Requires synthesis of a radiolabeled ligand, and involves handling of radioactive materials.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized target protein.Real-time kinetics of binding (kon, koff), and binding affinity (Kd).Label-free, provides kinetic data, and can be used for a wide range of interactions.Requires specialized equipment, and immobilization of the target protein may affect its conformation.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon the binding of a ligand to a target protein in solution.Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.Label-free, provides a complete thermodynamic profile of the interaction, and is performed in solution.Requires relatively large amounts of protein and ligand, and may not be suitable for very high or very low affinity interactions.
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a target protein against thermal denaturation.Target engagement in a cellular environment.Can be performed in intact cells and tissues, and does not require modification of the compound or target.Not all proteins exhibit a clear thermal shift upon ligand binding, and the assay can be technically challenging.
Kinase Profiling A panel of purified kinases is screened to determine the inhibitory activity of a compound.Specificity of kinase inhibitors against a large number of kinases.High-throughput, provides a broad overview of kinase selectivity.In vitro assay that may not fully reflect the cellular environment, and can be expensive.

II. Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable data on molecular target specificity. Below are example protocols for two of the aforementioned techniques.

A. Radioligand Binding Assay Protocol

This protocol describes a competitive binding assay to determine the affinity of Eugenol and its derivatives for a hypothetical G-protein coupled receptor (GPCR), "Target X".

  • Materials:

    • Membrane preparation from cells expressing Target X.

    • Radiolabeled ligand with known affinity for Target X (e.g., [3H]-Ligand Y).

    • Unlabeled competitor ligands (Eugenol, Eugenol Derivative A, Eugenol Derivative B).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Prepare a series of dilutions of the unlabeled competitor ligands (Eugenol and its derivatives) in binding buffer.

    • In a 96-well plate, add a constant concentration of the radiolabeled ligand ([3H]-Ligand Y) to each well.

    • Add the diluted competitor ligands to the wells. For total binding, add binding buffer instead of a competitor. For non-specific binding, add a high concentration of an unlabeled ligand known to bind to Target X.

    • Add the membrane preparation containing Target X to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

B. Surface Plasmon Resonance (SPR) Protocol

This protocol outlines the steps to measure the binding kinetics of Eugenol to an immobilized "Target Y".

  • Materials:

    • SPR instrument (e.g., Biacore).

    • Sensor chip (e.g., CM5).

    • Purified Target Y protein.

    • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).

    • Amine coupling kit (EDC, NHS, and ethanolamine).

    • Running buffer (e.g., HBS-EP+).

    • Eugenol solutions at various concentrations.

  • Procedure:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor chip surface by injecting a mixture of EDC and NHS.

    • Inject the purified Target Y protein in immobilization buffer over the activated surface. The protein will covalently bind to the surface via amine coupling.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • Inject a series of concentrations of Eugenol in running buffer over the immobilized Target Y surface. This is the association phase.

    • After the association phase, flow running buffer without Eugenol over the surface to monitor the dissociation of the Eugenol-Target Y complex. This is the dissociation phase.

    • Regenerate the sensor surface by injecting a solution that disrupts the interaction (e.g., a low pH buffer) to prepare for the next injection cycle.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

III. Data Presentation

The quantitative data obtained from specificity assays should be presented in a clear and concise manner to facilitate comparison.

Table 1: Comparative Binding Affinity and Specificity of Eugenol and its Derivatives

Compound Target X (GPCR) Ki (nM) Target Y (Kinase) Kd (μM) Target Z (Ion Channel) IC50 (μM)
Eugenol 5015> 100
Eugenol Derivative A 525> 100
Eugenol Derivative B > 1000250
Reference Compound 1 2> 100> 100
Reference Compound 2 > 10000.1> 100

Data are hypothetical and for illustrative purposes only.

IV. Visualizations

A. Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway modulated by Eugenol, where it acts as an antagonist at a specific GPCR, thereby inhibiting downstream signaling cascades.

cluster_membrane Cell Membrane GPCR Target X (GPCR) G_protein G-Protein GPCR->G_protein Activates Effector Effector Enzyme G_protein->Effector Activates Downstream Downstream Signaling Effector->Downstream Eugenol Eugenol Eugenol->GPCR Antagonism Agonist Endogenous Agonist Agonist->GPCR Response Cellular Response Downstream->Response

Caption: Hypothetical signaling pathway showing Eugenol's antagonistic action on a GPCR.

B. Experimental Workflow

The diagram below outlines a typical workflow for assessing the molecular target specificity of a natural product.

Start Natural Product (e.g., Eugenol) Primary_Screen Primary Screening (e.g., Phenotypic Assay) Start->Primary_Screen Target_ID Target Identification (e.g., Affinity Chromatography) Primary_Screen->Target_ID Binding_Assays Direct Binding Assays (SPR, ITC) Target_ID->Binding_Assays Specificity_Panel Specificity Profiling (e.g., Kinase Panel) Target_ID->Specificity_Panel Cellular_Assays Cell-Based Target Engagement (e.g., CETSA) Binding_Assays->Cellular_Assays Specificity_Panel->Cellular_Assays Lead_Optimization Lead Optimization Cellular_Assays->Lead_Optimization

Caption: Workflow for assessing the molecular target specificity of a natural product.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 10-Epiteuclatriol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of 10-Epiteuclatriol, a diterpenoid compound utilized in advanced scientific research. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.

I. Understanding the Compound: Properties of this compound

A thorough understanding of the chemical properties of this compound is the first step toward safe handling and disposal. The following table summarizes key data for this compound.

PropertyValue
Chemical Formula C₂₀H₃₂O₅
Molecular Weight 352.47 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, DMSO
Storage Temperature -20°C
Hazard Statements Suspected of causing genetic defects
May cause cancer
Toxic to aquatic life

II. Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the recommended step-by-step procedure for the safe disposal of this compound. This process is designed to mitigate risks and ensure that all waste streams are handled in a compliant manner.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always handle this compound within a certified chemical fume hood.

  • Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Ensure an eyewash station and safety shower are readily accessible.

2. Decontamination of Labware:

  • All glassware, spatulas, and other equipment that have come into contact with this compound must be decontaminated.

  • Rinse contaminated items three times with a suitable solvent in which this compound is soluble, such as ethanol or methanol.

  • Collect the solvent rinsate as hazardous waste.

3. Disposal of Unused this compound:

  • Do not dispose of solid this compound directly into solid waste containers.

  • For small quantities, dissolve the compound in a minimal amount of a compatible solvent (e.g., methanol or ethanol).

  • Transfer the resulting solution to a clearly labeled hazardous waste container designated for "Halogen-Free Organic Solvents."

  • Ensure the waste container is properly sealed and stored in a designated satellite accumulation area.

4. Disposal of Contaminated Materials:

  • All disposable materials, such as pipette tips, wipes, and contaminated gloves, should be placed in a dedicated, sealed plastic bag.

  • This bag must be labeled as "Hazardous Waste" and include the chemical name "this compound."

  • Dispose of the sealed bag in the appropriate solid hazardous waste container.

5. Final Disposal:

  • Arrange for the pickup of all hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Ensure all waste containers are properly labeled and segregated according to institutional and local regulations.

III. Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Steps cluster_final Finalization start Start: this compound Waste ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood dissolve Dissolve Solid Waste in Solvent fume_hood->dissolve package_solid Package Contaminated Solid Waste fume_hood->package_solid transfer_liquid Transfer to Liquid Hazardous Waste dissolve->transfer_liquid label_waste Label All Waste Containers transfer_liquid->label_waste transfer_solid Transfer to Solid Hazardous Waste package_solid->transfer_solid transfer_solid->label_waste store_waste Store in Designated Area label_waste->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup end End: Disposal Complete ehs_pickup->end

Personal protective equipment for handling 10-Epiteuclatriol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 10-Epiteuclatriol

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the general principles for handling terpenoids and other potentially hazardous chemicals in a laboratory setting. Researchers must conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for minimizing exposure and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The primary routes of exposure to chemical compounds in a laboratory are inhalation, dermal contact, and ingestion. A comprehensive PPE strategy is essential to mitigate these risks. The following table summarizes the recommended PPE for handling this compound, categorized by the type of task being performed.

Scenario Required Personal Protective Equipment
Weighing and Aliquoting (Dry Powder) - Full-face respirator with P100 (or N100) particulate filters. - Double nitrile gloves (outer pair with extended cuffs). - Disposable gown with elastic cuffs. - Hair bonnet and shoe covers. - Safety goggles (worn under the full-face respirator).[1]
Preparation of Solutions - Chemical fume hood. - Nitrile gloves.[1] - Chemical-resistant lab coat.[1] - Safety glasses with side shields or chemical splash goggles.[1]
General Laboratory Operations - Nitrile gloves. - Lab coat. - Safety glasses.[1]

Key Considerations for PPE Selection and Use:

  • Gloves: Always wear neoprene or nitrile rubber gloves. Latex, leather, and fabric gloves do not offer adequate protection against chemicals. Inspect gloves for any signs of damage before use. When removing gloves, do so carefully to avoid contaminating your skin. It is recommended to change gloves every 30 to 60 minutes, or immediately if contamination is known or suspected.

  • Eye and Face Protection: Use safety glasses with side shields or chemical splash goggles. For tasks with a higher risk of splashing, a face shield worn over safety glasses is recommended.

  • Body Protection: A chemical-resistant lab coat or a disposable gown with elastic cuffs should be worn to protect the skin. For handling larger quantities or in situations with a high risk of splashing, a complete suit protecting against chemicals may be necessary.

  • Respiratory Protection: All manipulations of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of aerosol generation, a full-face respirator with appropriate cartridges should be used.

Operational Plan: Handling Procedures

A strict operational plan is crucial to prevent contamination and exposure.

Engineering Controls:

  • Ventilation: All work with this compound, especially when in powdered form, must be performed in a certified chemical fume hood or a powder containment hood.

  • Containment: Use disposable bench liners to protect work surfaces and facilitate easy cleanup in case of a spill.

Standard Operating Procedure for Weighing:

  • Don all required PPE as specified in the table above.

  • Ensure the chemical fume hood is functioning correctly.

  • Decontaminate the balance and the surrounding area before and after use.

  • Use a micro-spatula for transferring the powder to minimize dust generation.

  • Handle the compound gently to avoid creating airborne dust.

  • Close the container tightly immediately after use.

  • Clean any residual powder from the spatula and weighing paper with a solvent-moistened wipe, which should then be disposed of as hazardous waste.

Solution Preparation:

  • Perform all solution preparations within a chemical fume hood.

  • Slowly add the solvent to the vessel containing the weighed powder to prevent splashing.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Waste Categorization: All materials contaminated with this compound, including gloves, disposable gowns, bench liners, and cleaning materials, should be treated as hazardous waste.

  • Waste Collection: Collect all hazardous waste in clearly labeled, sealed containers.

  • Disposal Protocol: Dispose of contaminated materials in accordance with all applicable local, state, and federal regulations. Consult your institution's EHS department for specific disposal procedures. Do not pour any solutions containing this compound down the drain.

Emergency Procedures

Spill Response:

  • Evacuate the immediate area.

  • Alert your supervisor and EHS department.

  • If the spill is small and you are trained to handle it, don the appropriate PPE.

  • Cover the spill with an absorbent material, starting from the outside and working inwards.

  • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Clean the spill area with an appropriate solvent and decontaminating solution.

  • Dispose of all cleaning materials as hazardous waste.

Exposure Response:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Visual Guidance

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound task_type Identify Task Type start->task_type weighing Weighing/Aliquoting (Dry Powder) - Full-face respirator with P100 filters - Double nitrile gloves - Disposable gown - Hair bonnet & shoe covers - Safety goggles task_type->weighing Weighing/ Aliquoting solution Solution Preparation - Chemical fume hood - Nitrile gloves - Lab coat - Safety glasses/goggles task_type->solution Solution Preparation general General Lab Operations - Nitrile gloves - Lab coat - Safety glasses task_type->general General Operations proceed Proceed with Caution weighing->proceed solution->proceed general->proceed

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.